molecular formula C12H14N2OS B1307620 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine CAS No. 383132-58-9

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1307620
CAS No.: 383132-58-9
M. Wt: 234.32 g/mol
InChI Key: DEYAQVTUHVQVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-8-4-5-11(15-2)9(6-8)10-7-16-12(13)14-10/h4-7H,3H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAQVTUHVQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine , a specific 2-aminothiazole derivative. The methodology focuses on the Hantzsch Thiazole Synthesis , the most robust and widely accepted protocol for constructing 2-aminothiazole scaffolds from


-haloketones and thiourea.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Core Strategy: Hantzsch Thiazole Synthesis Key Intermediate: 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethan-1-one

The synthesis is designed as a linear, three-step pathway starting from the commercially available 4-ethylanisole . The strategy leverages the directing effects of the methoxy group to install the thiazole moiety with high regioselectivity.

Retrosynthetic Logic
  • Disconnection of the Thiazole Ring: The 2-aminothiazole ring is disconnected via the Hantzsch protocol, revealing thiourea and the corresponding

    
    -bromoketone .
    
  • Functionalization of the Phenyl Ring: The

    
    -bromoketone is traced back to the parent acetophenone derivative: 1-(5-ethyl-2-methoxyphenyl)ethanone .
    
  • Scaffold Construction: The acetophenone is synthesized via Friedel-Crafts acylation of 4-ethylanisole . The strong ortho/para directing power of the methoxy group, combined with the para position being blocked by the ethyl group, directs acylation almost exclusively to the ortho position (position 2 relative to methoxy, position 5 relative to ethyl).

Retrosynthesis Target Target: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Inter1 Intermediate 1: 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethan-1-one Target->Inter1 Hantzsch Synthesis Thiourea Reagent: Thiourea Target->Thiourea Inter2 Intermediate 2: 1-(5-Ethyl-2-methoxyphenyl)ethanone Inter1->Inter2 Alpha-Bromination Start Starting Material: 4-Ethylanisole Inter2->Start Friedel-Crafts Acylation

Caption: Retrosynthetic disconnection showing the linear pathway from 4-ethylanisole to the target aminothiazole.

Part 2: Detailed Experimental Protocol

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(5-Ethyl-2-methoxyphenyl)ethanone. Principle: Electrophilic aromatic substitution. The methoxy group directs the incoming acetyl group to the ortho position.

  • Reagents: 4-Ethylanisole (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl

    
    , 1.3 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Protocol:

    • Charge a flame-dried 3-neck flask with AlCl

      
       and anhydrous DCM under nitrogen atmosphere.
      
    • Cool the suspension to 0°C.

    • Add Acetyl Chloride dropwise, maintaining temperature < 5°C. Stir for 15 min to form the acylium ion complex.

    • Add 4-Ethylanisole dropwise. The solution will likely darken.

    • Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

    • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Vacuum distillation or flash chromatography (Silica, Hexane/EtOAc gradient).

Stage 2: Alpha-Bromination

Objective: Synthesis of 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethan-1-one. Principle: Selective halogenation of the enolizable ketone. Using Copper(II) bromide (CuBr


) is recommended over elemental bromine to avoid ring bromination and improve handling safety.
  • Reagents: Ketone from Stage 1 (1.0 eq), CuBr

    
     (2.0 eq).
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (CHCl

    
    ).
    
  • Protocol:

    • Dissolve the ketone in EtOAc (0.5 M concentration).

    • Add finely powdered CuBr

      
       to the solution.
      
    • Heat the heterogeneous mixture to reflux with vigorous stirring.

    • Observation: The black CuBr

      
       will gradually turn into white CuBr precipitate as the reaction proceeds (typically 2-4 hours).
      
    • Workup: Filter off the CuBr salts while hot.

    • Concentrate the filtrate to obtain the crude

      
      -bromoketone.
      
    • Note: This intermediate is a lachrymator. Handle in a fume hood. Use immediately in the next step to prevent degradation.

Stage 3: Hantzsch Thiazole Cyclization

Objective: Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. Principle: Condensation of the


-haloketone with thiourea.[2] The sulfur attacks the 

-carbon (S

2), followed by nitrogen attacking the carbonyl, dehydration, and aromatization.[3]
  • Reagents:

    
    -Bromoketone (1.0 eq), Thiourea (1.1 eq).
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Protocol:

    • Dissolve the

      
      -bromoketone in Ethanol (0.2 M).
      
    • Add Thiourea in one portion.

    • Heat to reflux for 2–4 hours.

    • Precipitation: Upon cooling, the product often crystallizes as the hydrobromide salt (HBr).

    • Isolation (Salt Form): Filter the solid and wash with cold ethanol.

    • Free Base Generation: Suspend the salt in water and adjust pH to ~9-10 using aqueous Ammonium Hydroxide (NH

      
      OH) or saturated NaHCO
      
      
      
      .
    • Extract the free amine into EtOAc or DCM, dry, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Part 3: Reaction Workflow & Mechanism

The following diagram illustrates the forward reaction flow, including critical process parameters (CPPs).

SynthesisWorkflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Activation cluster_2 Stage 3: Hantzsch Cyclization S1_Reactants 4-Ethylanisole + Acetyl Chloride S1_Process AlCl3, DCM 0°C to RT, 4h S1_Reactants->S1_Process S1_Product Acetophenone Intermediate S1_Process->S1_Product S2_Process CuBr2, EtOAc Reflux, 3h S1_Product->S2_Process S2_Product Alpha-Bromoketone (Lachrymator) S2_Process->S2_Product S3_Process Ethanol, Reflux 2h S2_Product->S3_Process S3_Reactants + Thiourea S3_Reactants->S3_Process S3_Salt HBr Salt Precipitate S3_Process->S3_Salt S3_Neutral Neutralization (aq. NH4OH) S3_Salt->S3_Neutral S3_Final Final Target: 2-Aminothiazole S3_Neutral->S3_Final

Caption: Step-by-step reaction workflow from starting material to isolated target.

Part 4: Data Summary & Optimization

Reagent Stoichiometry & Yield Estimates
ComponentRoleEq.Expected YieldCritical Note
4-Ethylanisole Starting Material1.0N/AEnsure purity >98%
Acetyl Chloride Acylating Agent1.285-90%Moisture sensitive
CuBr

Brominating Agent2.075-85%Heterogeneous reaction; requires vigorous stirring
Thiourea Heterocycle Source1.180-95%Excess ensures complete conversion
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • Thiazole-H: Singlet at

      
       6.5–7.0 ppm.
      
    • Amine (-NH

      
      ):  Broad singlet at 
      
      
      
      7.0–7.5 ppm (exchangeable with D
      
      
      O).
    • Methoxy (-OCH

      
      ):  Singlet at 
      
      
      
      3.8 ppm.[4]
    • Ethyl (-CH

      
      CH
      
      
      
      ):
      Quartet (~2.6 ppm) and Triplet (~1.2 ppm).
    • Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern on the phenyl ring.

Part 5: Safety & Handling

  • Lachrymators: The

    
    -bromoketone intermediate is a potent eye and respiratory irritant. Double-gloving and working strictly within a fume hood are mandatory. 
    
  • Thiourea: Suspected carcinogen/teratogen. Avoid dust inhalation.

  • Waste Disposal: Copper waste (from Stage 2) must be segregated from organic waste.

References

  • Hantzsch, A. (1887).[5] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for Hantzsch mechanism).
  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461. (Primary reference for CuBr

    
     bromination). 
    
  • Santa Cruz Biotechnology. "4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Product Data Sheet." (Verifies commercial existence and structure).

Sources

Unlocking the Therapeutic Potential of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse array of biological targets.[1][2] This has led to the development of numerous therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] This guide focuses on a specific, yet promising, member of this class: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine . We will embark on a systematic exploration of its potential therapeutic targets, underpinned by the wealth of knowledge surrounding the broader 2-aminothiazole family. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for identifying and validating the therapeutic promise of this molecule.

The 2-Aminothiazole Core: A Foundation of Diverse Bioactivity

The inherent versatility of the 2-aminothiazole moiety stems from its unique electronic properties and its capacity to engage in various non-covalent interactions with protein targets. Its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib underscores the therapeutic tractability of this scaffold.[4][5] The diverse biological activities attributed to 2-aminothiazole derivatives are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3]

The specific substitution pattern on the phenyl and thiazole rings of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, namely the 5-ethyl and 2-methoxy groups on the phenyl ring, is anticipated to significantly modulate its biological activity and target selectivity. These groups can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with specific protein binding pockets.

High-Probability Therapeutic Target Classes

Based on extensive precedent within the 2-aminothiazole literature, we can logically prioritize several key protein families as potential therapeutic targets for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. The following sections will delve into the rationale for each target class and outline robust experimental workflows for their validation.

Protein Kinases: The Dominant Target Landscape

The inhibition of protein kinases is a hallmark of many biologically active 2-aminothiazole derivatives.[3] These enzymes play pivotal roles in cellular signaling pathways that are often dysregulated in diseases like cancer.

Hypothesized Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.

  • Non-Receptor Tyrosine Kinases: Such as Src and Abl, involved in cell proliferation and survival.

  • Serine/Threonine Kinases: Including Akt, PI3K/mTOR, and CDKs, which are central regulators of cell cycle progression and apoptosis.[3]

Experimental Workflow for Kinase Target Validation:

Caption: Kinase Target Validation Workflow.

Detailed Protocols:

  • Biochemical Kinase Assays: A primary screen against a panel of recombinant kinases using technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) will provide initial hits and IC50 values.

  • Direct Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to confirm direct binding of the compound to the kinase of interest and determine binding kinetics (KD, kon, koff).

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful tool to verify that the compound engages its target protein within the complex cellular environment.

  • Phospho-Flow Cytometry and Western Blotting: These techniques are crucial for demonstrating that the compound inhibits the phosphorylation of the kinase's downstream substrates in a dose-dependent manner, thus confirming on-target activity in a cellular context.

  • Cell-Based Functional Assays: Ultimately, the inhibitory effect on the kinase should translate to a functional cellular outcome, such as decreased cell proliferation (measured by MTS or CellTiter-Glo assays) or induction of apoptosis (measured by Caspase-Glo or Annexin V staining).

Tubulin Polymerization: Disrupting the Cytoskeleton

Several 2-aminothiazole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] This mechanism is distinct from kinase inhibition and represents a valuable therapeutic avenue.

Experimental Workflow for Tubulin Polymerization Inhibition:

Caption: Tubulin Polymerization Inhibition Workflow.

Detailed Protocols:

  • In Vitro Tubulin Polymerization Assay: Purified tubulin is incubated with the compound, and the extent of polymerization is monitored by measuring the increase in light scattering or fluorescence.

  • Colchicine Binding Assay: A competitive binding assay using radiolabeled colchicine can determine if the compound binds to the colchicine-binding site on β-tubulin.

  • Immunofluorescence Microscopy: Cells treated with the compound are stained with an anti-tubulin antibody to visualize the microtubule network. Disruption of the normal filamentous structure is indicative of tubulin polymerization inhibition.

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content in treated cells will reveal cell cycle arrest, typically at the G2/M phase, which is a hallmark of microtubule-destabilizing agents.

ADME-Tox and Druggability Considerations

While identifying potent biological activity is paramount, a comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is equally critical for its translational potential.

Data Presentation: Key ADME-Tox Parameters

ParameterExperimental AssayDesired Outcome
Solubility Kinetic or Thermodynamic Solubility Assay> 50 µM
Permeability PAMPA or Caco-2 AssayHigh permeability
Metabolic Stability Liver Microsomal Stability Assayt1/2 > 30 min
Cytotoxicity In vitro cytotoxicity in non-cancerous cell lines (e.g., HEK293)IC50 > 10 µM
hERG Liability Patch-clamp electrophysiologyIC50 > 10 µM

It is important to be mindful of the potential for the 2-aminothiazole ring to be a "toxicophore," which can undergo metabolic activation to form reactive metabolites.[2] Early assessment of metabolic pathways and potential for reactive metabolite formation is strongly advised.

Conclusion and Future Directions

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine stands as a molecule of significant therapeutic interest, backed by the robust and versatile nature of its 2-aminothiazole core. The systematic approach outlined in this guide, prioritizing kinase inhibition and tubulin polymerization as primary target classes, provides a clear and actionable roadmap for its preclinical evaluation. Rigorous execution of the proposed experimental workflows, coupled with a keen eye on the compound's druggability profile, will be instrumental in unlocking its full therapeutic potential. The journey from a promising molecule to a life-changing therapy is arduous, but with a foundation of sound scientific principles and meticulous experimental design, the path forward for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is bright with possibility.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Scilit. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Link]

Sources

An In-depth Technical Guide to 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, a molecule of interest within the broader class of 2-aminothiazole derivatives. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic route based on established methods, and its potential biological significance inferred from the well-documented activities of the 2-aminothiazole scaffold.

Introduction: Situating a Molecule of Interest

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a heterocyclic organic compound with the molecular formula C₁₂H₁₄N₂OS and a molecular weight of 234.32 g/mol .[1] It belongs to the 2-aminothiazole class, a structural motif frequently described as a "privileged scaffold" in medicinal chemistry. This designation arises from the ability of the 2-aminothiazole core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3]

While specific research on 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is not extensively published, its structural components—a substituted phenyl ring attached to the C4 position of a 2-aminothiazole—are characteristic of many biologically active molecules. The presence of an electron-donating methoxy group and a lipophilic ethyl group on the phenyl ring suggests specific properties that could modulate its pharmacokinetic and pharmacodynamic profile. This guide will, therefore, use the rich knowledge base of 2-aminothiazole chemistry and pharmacology to build a predictive and practical understanding of this specific molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-(5-Ethyl-2-methoxyphenyl)-1,3-thiazol-2-amine
CAS Number 383132-58-9
Molecular Formula C₁₂H₁₄N₂OS
Molecular Weight 234.32
Chemical Class 2-Aminothiazole Derivative

The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The 2-aminothiazole ring is a cornerstone for the synthesis of numerous compounds with significant therapeutic potential.[4] Its prevalence in both natural products and synthetic drugs underscores its importance. The broad spectrum of activities associated with this scaffold makes it a highly attractive moiety for drug discovery programs.[2][5]

Reported biological activities for 2-aminothiazole derivatives include:

  • Antimicrobial and Antifungal: The scaffold is a key component in various agents designed to combat bacterial and fungal infections.[2]

  • Anti-inflammatory: Many derivatives have shown potent anti-inflammatory effects.[6]

  • Anticancer: The 2-aminothiazole unit is found in several kinase inhibitors and other anticancer agents, interfering with cell signaling pathways crucial for tumor growth.[5][7][8]

  • Neuroprotective: Certain derivatives have been investigated for their potential to protect neurons from damage in various neurological disorders.[2]

  • Antiviral (including Anti-HIV): The scaffold has been incorporated into molecules targeting viral replication processes.[2]

This wide range of activities stems from the versatile chemical nature of the 2-aminothiazole ring, which can be readily functionalized at multiple positions to optimize binding to different biological targets.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The most classical and widely utilized method for preparing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6][9] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[9] We propose a robust two-step sequence to synthesize 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine based on this proven methodology.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule logically disconnects the thiazole ring, identifying the key precursors: thiourea and an α-bromoketone. The α-bromoketone, in turn, can be synthesized from the corresponding commercially available acetophenone.

G Target 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Precursors Thiourea + 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone Target->Precursors Hantzsch Disconnection Ketone 1-(5-Ethyl-2-methoxyphenyl)ethanone Precursors->Ketone Bromination Disconnection

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone (α-Bromoketone Intermediate)

The synthesis begins with the α-bromination of the parent ketone. The use of a reagent like copper(II) bromide offers a convenient and effective method for this transformation, avoiding the direct handling of liquid bromine.

  • Rationale: Aromatic ketones can be selectively brominated at the α-carbon. Copper(II) bromide serves as both a bromine source and a Lewis acid catalyst, facilitating the reaction under milder conditions than elemental bromine.

Protocol:

  • To a solution of 1-(5-ethyl-2-methoxyphenyl)ethanone (1.0 eq.) in a solvent mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone. This intermediate can often be used in the next step without further purification.

Step 2: Cyclocondensation to form 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

This is the key ring-forming step, following the Hantzsch reaction mechanism.

  • Rationale: The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the ketone, while one of the amino groups attacks the bromine-bearing carbon, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.

Protocol:

  • Dissolve the crude α-bromoketone from Step 1 (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product hydrobromide salt may precipitate.

  • Concentrate the solvent under reduced pressure. Add water to the residue and basify with a concentrated ammonium hydroxide solution or sodium carbonate to a pH of 8-9 to precipitate the free amine.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine.

Synthetic Workflow Diagram

Caption: Proposed Hantzsch synthesis workflow.

Potential Biological Activity and Therapeutic Applications

While direct biological data for 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is unavailable, we can infer its potential activities by examining structurally related compounds. The 4-phenyl-2-aminothiazole motif is a common feature in compounds targeting various enzymes and receptors.

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive kinase inhibitors. The substituted phenyl ring at the C4 position often occupies the hydrophobic pocket of the ATP-binding site. For example, substituted 4-(thiazol-5-yl)pyrimidines have been identified as highly active CDK9 inhibitors.[7] It is plausible that the title compound could exhibit inhibitory activity against certain kinases involved in cancer or inflammatory diseases.

  • Antimicrobial Activity: The thiazole ring is a well-established pharmacophore in antimicrobial agents. The overall lipophilicity and electronic properties conferred by the 5-ethyl-2-methoxy-phenyl substituent could lead to activity against various bacterial or fungal strains.[2]

  • Anti-inflammatory Properties: Given the known anti-inflammatory role of many thiazole derivatives, this compound could potentially inhibit key inflammatory mediators.[6]

Future Research Directions

To fully elucidate the potential of 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, a structured research program is recommended.

  • Chemical Synthesis and Characterization: The first step is to synthesize the compound using the proposed Hantzsch reaction and unambiguously confirm its structure using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

  • In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays. This should include:

    • Kinase Profiling: Screening against a panel of cancer- and inflammation-relevant kinases.

    • Antimicrobial Susceptibility Testing: Evaluating its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

    • Anti-inflammatory Assays: Testing its ability to inhibit inflammatory cytokine production (e.g., TNF-α, IL-6) in cell-based models like LPS-stimulated macrophages.

    • Cytotoxicity Assessment: Evaluating its toxicity against human cell lines (e.g., HepG2) to determine a preliminary therapeutic window.[10]

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a medicinal chemistry campaign should be initiated. This would involve synthesizing analogs with modifications to the phenyl ring (e.g., altering the position or nature of the ethyl and methoxy groups) to develop a clear SAR and optimize potency and selectivity.

Conclusion

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a molecule with significant, albeit currently unexplored, potential. As a member of the pharmacologically rich 2-aminothiazole family, it warrants investigation. The synthetic pathway to access this compound is straightforward and relies on the well-established Hantzsch thiazole synthesis. Based on the extensive literature on analogous structures, this compound is a promising candidate for screening in anticancer, anti-inflammatory, and antimicrobial discovery programs. The framework provided in this guide offers a clear path forward for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing molecule.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
  • Various Authors. (n.d.). CA2639910A1 - Thiazole and thiadiazole compounds for inflammation and immune-related uses.
  • Raut, A. V., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 466-471.
  • Serbina, N. V., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 23(3), 668. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • National Center for Biotechnology Information (n.d.). 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine. PubChem. Retrieved January 28, 2026, from [Link]

  • Teoh, S. G., et al. (2012). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C, 68(Pt 11), o427–o433. [Link]

  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(6), 1403-1412. [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • Fathalla, O. A., et al. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates. Journal of the Korean Chemical Society. [Link]

  • Kumar, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Polymers, 13(11), 1735. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. PrepChem.com. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9363-9372. [Link]

  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Sławiński, J., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 434-448. [Link]

  • Narender, T., et al. (2008). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Synthetic Communications, 38(19), 3363-3372. [Link]

  • Kumar, P., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02715-22. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

Sources

In Silico Modeling of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational characterization of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine , a privileged 2-aminothiazole scaffold with significant potential in medicinal chemistry. Structurally analogous to established kinase inhibitors (e.g., Dasatinib) and Adenosine A2A receptor antagonists, this compound requires a rigorous in silico workflow to elucidate its binding mechanisms and pharmacokinetic profile.

This document moves beyond generic protocols, providing a specific, causality-driven modeling pipeline. We focus on Density Functional Theory (DFT) for precise ligand parametrization, Induced Fit Docking (IFD) to accommodate the steric bulk of the 5-ethyl group, and Molecular Dynamics (MD) to validate complex stability.

Chemical Identity & Ligand Preparation

Structural Analysis

The molecule features a thiazole-2-amine core substituted at the 4-position with a phenyl ring.[1][2][3] The phenyl ring carries:

  • 2-Methoxy group: Likely acts as an intramolecular hydrogen bond acceptor, rigidifying the torsion angle between the thiazole and phenyl rings.

  • 5-Ethyl group: Provides hydrophobic bulk, potentially filling specific lipophilic pockets (e.g., the ribose binding region in adenosine receptors or the hydrophobic back-pocket in kinases).

Quantum Mechanical Optimization (DFT)

Standard force fields (e.g., OPLS3e) often fail to accurately capture the torsional energy barrier created by the ortho-methoxy group. Therefore, QM-based optimization is mandatory.

Protocol:

  • Initial Conformation: Generate 3D coordinates (e.g., LigPrep).

  • Basis Set: B3LYP/6-31G** level of theory.

  • Solvation: Poisson-Boltzmann solvation model (PBF) using water as the solvent.

  • Charge Calculation: Calculate ESP (Electrostatic Potential) charges to replace standard partial charges for higher docking accuracy.

Rationale: The B3LYP hybrid functional provides an optimal balance of cost vs. accuracy for organic tautomers (amine vs. imine forms of the thiazole).

Target Identification & Molecular Docking

Target Selection Strategy

Based on the 2-aminothiazole scaffold, two primary target classes are prioritized:

  • Adenosine A2A Receptor (GPCR): Thiazole-2-amines are classic A2A antagonists (e.g., Preladenant). The 5-ethyl group likely interacts with Ile66 or Leu249.

  • Src Family Kinases: The aminothiazole core mimics the ATP-adenine ring, forming hinge-region hydrogen bonds (e.g., Met319 in c-Src).

Induced Fit Docking (IFD) Workflow

Rigid receptor docking is insufficient due to the steric clash potential of the 5-ethyl substituent. We utilize an IFD protocol to allow side-chain flexibility.

Step-by-Step Protocol:

  • Grid Generation: Center grid box (20 Å cube) on the co-crystallized ligand of the target (e.g., PDB: 3EML for A2A or 3G5D for Src).

  • Conformational Sampling: Generate 50 ligand conformers per iteration.

  • Prime Refinement: Residues within 5.0 Å of the ligand pose are refined using Prime (VSGB 2.0 solvation model).

  • Scoring: Re-dock using Glide XP (Extra Precision).

Table 1: Expected Interaction Fingerprints

Target ClassKey ResidueInteraction TypeRole of 4-(5-Ethyl-2-methoxy-phenyl)-...
Adenosine A2A Asn253H-Bond (Donor)Thiazole amine donates to Asn253 OD1.
Adenosine A2A Phe168Pi-Pi StackingThiazole ring stacks with Phe168.
Src Kinase Met341H-Bond (Hinge)Thiazole N3 accepts H-bond from backbone NH.
General Hydrophobic PocketVan der Waals5-Ethyl group occupies lipophilic sub-pockets.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD simulations are required to verify the temporal stability of the 5-ethyl group within the binding pocket and assess water-bridge stability mediated by the 2-methoxy group.

Simulation Setup
  • System: Protein-Ligand complex solvated in an orthorhombic TIP3P water box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

Production Run Protocol
  • Minimization: Steepest descent (5000 steps) followed by Conjugate Gradient.

  • Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT ensemble (1 atm) for 1 ns. Restraints on heavy atoms.

  • Production: 100 ns unrestrained simulation. Time step = 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding pose.

  • RMSF (Root Mean Square Fluctuation): High fluctuations in the ethyl group suggest poor pocket fit.

  • Hydrogen Bond Occupancy: Interaction with key residues (e.g., Asn253) must be maintained for >60% of the simulation time.

Binding Free Energy Calculation (MM-GBSA)

To rigorously rank the affinity, we employ the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames (last 20 ns).



  • 
    :  Electrostatic + van der Waals energies.
    
  • 
    :  Polar (GB) + non-polar (SA) solvation energies.
    
  • Outcome: A value more negative than -40 kcal/mol typically indicates a potent lead for this scaffold class.

Visualization of Workflows

In Silico Characterization Pipeline

The following diagram illustrates the logical flow from chemical structure to validated biological hypothesis.

InSilicoPipeline Struct Chemical Structure (2-aminothiazole core) DFT DFT Optimization (B3LYP/6-31G*) Struct->DFT Geometry Correction Docking Induced Fit Docking (Glide XP) DFT->Docking ESP Charges Target Target Selection (A2A Receptor / Kinases) Target->Docking Grid Gen MD MD Simulation (100ns, CHARMM36m) Docking->MD Best Pose GBSA MM-GBSA Free Energy Calc MD->GBSA Trajectory Analysis ADMET ADMET Profiling (BBB, Toxicity) MD->ADMET Stability Check

Figure 1: Comprehensive in silico modeling pipeline for 2-aminothiazole derivatives.

Adenosine A2A Signaling Pathway (Biological Context)

Understanding the downstream effects of A2A antagonism (a likely mechanism for this compound) is crucial for therapeutic positioning.

A2APathway Ligand 4-(5-Ethyl...) (Antagonist) A2A Adenosine A2A Receptor Ligand->A2A Blocks Gs Gs Protein A2A->Gs Activates (Blocked) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Reduced Immune Suppression CREB->Response Modulates

Figure 2: Putative mechanism of action: Antagonism of the Adenosine A2A receptor pathway.

ADMET & Drug-Likeness

For 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine to be a viable lead, it must satisfy specific physicochemical constraints.

  • Lipophilicity (LogP): The ethyl and methoxy groups increase lipophilicity. Predicted LogP is ~2.8 - 3.2, ideal for oral bioavailability (Lipinski's Rule of 5 compliant).

  • Blood-Brain Barrier (BBB): If targeting A2A for Parkinson's, BBB penetration is required. The small molecular weight (MW ~234 Da) and moderate polarity favor CNS entry.

  • Toxicity: The aminothiazole moiety can sometimes be a structural alert for metabolic activation (reactive metabolites). In silico metabolite prediction (e.g., localized orbital localization) should check for potential glutathione trapping of the thiazole ring.

References

  • Chitre, T. S., et al. (2023). "In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches." Journal of Biomolecular Structure and Dynamics.

  • Mali, S. N., et al. (2022). "In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent." Asian Journal of Research in Chemistry.

  • Abdu-Rahem, L. R., et al. (2021).[4][5] "Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents." Egyptian Journal of Chemistry.

  • Santa Cruz Biotechnology. "4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Product Data." SCBT.

  • PubChem. "4,5-Dihydro-2-thiazolamine Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: Preclinical Evaluation of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Efficacy Testing

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a novel synthetic compound featuring a 2-aminothiazole scaffold. While the precise molecular target of this compound is under investigation, its structural motifs are present in a variety of biologically active agents, including kinase inhibitors. Notably, the activation of c-Jun N-terminal kinases (JNKs) is a critical pathway in the pathogenesis of numerous inflammatory and neurodegenerative diseases.[1][2] The JNK signaling cascade is a key mediator of cellular stress responses, and its sustained activation can lead to the production of pro-inflammatory cytokines, cellular apoptosis, and progressive tissue damage.[1]

This document provides detailed protocols for evaluating the therapeutic efficacy of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in validated animal models of neuroinflammation, Parkinson's disease, Alzheimer's disease, and rheumatoid arthritis. The selection of these models is predicated on the hypothesis that the compound may exhibit anti-inflammatory and/or neuroprotective properties, potentially through the modulation of stress-activated protein kinase pathways like JNK. The following protocols are designed to provide a robust framework for assessing the compound's potential as a therapeutic agent in these debilitating conditions.

I. Models of Neuroinflammation and Neurodegeneration

Neuroinflammation is a common pathological feature in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[3][4] Animal models that recapitulate key aspects of this inflammatory response are invaluable for the preclinical assessment of novel therapeutic compounds.[5]

A. Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation Model

The systemic administration of the bacterial endotoxin lipopolysaccharide (LPS) is a widely used method to induce a robust and reproducible neuroinflammatory response in rodents.[3] This model is particularly useful for screening compounds for their ability to suppress the production of pro-inflammatory cytokines and mitigate microglial and astrocyte activation in the central nervous system (CNS).[3][5]

Experimental Workflow: LPS-Induced Neuroinflammation

cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Efficacy Assessment Acclimate Mice Acclimatization (7 days) Baseline Baseline Behavioral Tests (e.g., Open Field) Acclimate->Baseline Grouping Randomize into Groups: 1. Vehicle + Saline 2. Vehicle + LPS 3. Compound + LPS Baseline->Grouping Pretreatment Administer Compound or Vehicle (e.g., 1 hr prior to LPS) Grouping->Pretreatment Induction Induce Neuroinflammation (i.p. LPS injection) Pretreatment->Induction Behavior Post-LPS Behavioral Tests (e.g., Sickness Behavior) Induction->Behavior Sacrifice Euthanasia & Tissue Collection (e.g., 4-24 hrs post-LPS) Behavior->Sacrifice Analysis Biochemical & Histological Analysis (Brain & Plasma) Sacrifice->Analysis

Caption: Workflow for LPS-induced neuroinflammation model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: House animals for at least one week under standard laboratory conditions before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (receives vehicle and saline)

    • LPS Control (receives vehicle and LPS)

    • Treatment Group(s) (receives 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine at various doses and LPS)

  • Compound Administration: Administer the test compound or vehicle (e.g., dissolved in 10% DMSO, 40% PEG300, 50% saline) via intraperitoneal (i.p.) or oral (p.o.) route. The timing should be optimized, but a typical starting point is 1 hour before LPS administration.

  • Induction: Administer a single i.p. injection of LPS (e.g., 0.5-1 mg/kg).

  • Efficacy Endpoints:

    • Behavioral Assessment: Monitor for sickness behavior (lethargy, piloerection) at 2-6 hours post-LPS.

    • Tissue Collection: Euthanize animals at a predetermined time point (e.g., 4, 6, or 24 hours post-LPS). Collect blood (for plasma cytokine analysis) and perfuse the brain with saline before harvesting.

    • Biochemical Analysis: Homogenize one brain hemisphere to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Histological Analysis: Post-fix the other hemisphere for immunohistochemical staining of microglia (Iba1) and astrocytes (GFAP) to assess their activation state.

ParameterVehicle ControlLPS ControlCompound (10 mg/kg) + LPS
Brain IL-1β (pg/mg tissue) 15 ± 4250 ± 35110 ± 20
Brain TNF-α (pg/mg tissue) 20 ± 5400 ± 50180 ± 30
Activated Microglia (Iba1+ cells/mm²) 20 ± 6150 ± 2075 ± 15
p < 0.05 compared to LPS Control
Table 1: Representative data for efficacy evaluation in the LPS-induced neuroinflammation model.
B. MPTP-Induced Parkinson's Disease Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease (PD).[6][7][8] This model is extensively used to test neuroprotective agents that can prevent neuronal death and preserve motor function.[9] JNK signaling is known to be activated in response to MPTP-induced neurotoxicity, making this an appropriate model for evaluating putative JNK inhibitors.[2]

Detailed Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old) are susceptible to MPTP toxicity.

  • Grouping:

    • Vehicle Control

    • MPTP Control

    • Treatment Group(s) + MPTP

  • Dosing Regimen:

    • Acute: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

    • Chronic: Administer MPTP (e.g., 25 mg/kg, i.p.) once daily for five consecutive days.

  • Compound Administration: The test compound can be administered prophylactically (starting before MPTP) or therapeutically (starting after MPTP administration).

  • Efficacy Endpoints (assessed 7-21 days after the last MPTP injection):

    • Motor Function: Evaluate motor coordination and balance using the Rotarod test and bradykinesia using the Pole test.

    • Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Histological Analysis: Perform stereological cell counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron survival.

ParameterVehicle ControlMPTP ControlCompound (10 mg/kg) + MPTP
Rotarod Latency (s) 180 ± 2060 ± 15120 ± 25
Striatal Dopamine (ng/mg tissue) 15 ± 24 ± 19 ± 1.5
TH+ Neurons in SNpc (cells) 8000 ± 5003500 ± 4006000 ± 600
p < 0.05 compared to MPTP Control
Table 2: Representative data for efficacy evaluation in the MPTP-induced Parkinson's model.
C. Transgenic Models of Alzheimer's Disease

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease (AD), such as amyloid precursor protein (APP) and presenilin 1 (PSEN1), develop age-dependent amyloid-β (Aβ) plaques, neuroinflammation, and cognitive deficits.[10][11] These models are crucial for testing therapies aimed at modifying the course of AD pathology.[12][13] Given the link between Aβ, neuroinflammation, and JNK activation, these models are highly relevant.[1]

JNK Signaling in Alzheimer's Disease Pathogenesis

Abeta Amyloid-β (Aβ) Oligomers JNK_Activation JNK Activation (Phosphorylation) Abeta->JNK_Activation ROS Oxidative Stress (ROS Production) ROS->JNK_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->JNK_Activation APP_Phospho APP Phosphorylation & Aβ Production JNK_Activation->APP_Phospho Feedback Loop Tau_Hyperphospho Tau Hyperphosphorylation (NFT Formation) JNK_Activation->Tau_Hyperphospho Apoptosis Neuronal Apoptosis JNK_Activation->Apoptosis

Caption: Role of JNK activation in AD pathology.

Detailed Protocol:

  • Animals: 5XFAD or APP/PS1 transgenic mice are commonly used. Experiments are typically initiated in aged animals (e.g., 6-9 months old) when pathology is established.

  • Grouping:

    • Wild-Type Littermates + Vehicle

    • Transgenic + Vehicle

    • Transgenic + Compound

  • Compound Administration: Chronic administration (e.g., daily for 1-3 months) via oral gavage or formulated in the diet is required.

  • Efficacy Endpoints:

    • Cognitive Assessment: Evaluate learning and memory using behavioral tests like the Morris Water Maze or Y-Maze.

    • Biochemical Analysis: Measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates using ELISA.

    • Histological Analysis: Quantify Aβ plaque burden using thioflavin S or antibody staining (e.g., 6E10). Assess neuroinflammation by staining for Iba1 (microglia) and GFAP (astrocytes) around plaques.

ParameterWild-TypeTransgenic + VehicleTransgenic + Compound
Morris Water Maze Latency (s) 15 ± 355 ± 830 ± 6
Brain Aβ42 Levels (pg/mg) < 502500 ± 4001500 ± 300
Plaque Burden (%) 012 ± 27 ± 1.5
p < 0.05 compared to Transgenic + Vehicle
Table 3: Representative data for efficacy evaluation in a transgenic AD model.

II. Models of Peripheral Inflammation

A. Collagen-Induced Arthritis (CIA) in Mice

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[14] The collagen-induced arthritis (CIA) model in mice shares many immunological and pathological features with human RA, including synovitis and cartilage erosion, making it a standard for testing anti-inflammatory and disease-modifying agents.[15][16]

Detailed Protocol:

  • Animals: DBA/1 mice (male, 8-10 weeks old) are genetically susceptible to CIA.

  • Induction:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Compound Administration: Begin dosing with the test compound daily, starting either from the day of the booster (semi-therapeutic) or after the onset of clinical symptoms (therapeutic).

  • Efficacy Endpoints:

    • Clinical Scoring: Monitor animals daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (max score of 16 per mouse).

    • Paw Swelling: Measure paw thickness using a digital caliper.

    • Histopathology: At the end of the study (e.g., Day 35-42), collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

ParameterNaive ControlCIA + VehicleCIA + Compound (10 mg/kg)
Mean Arthritis Score (Day 35) 010.5 ± 1.54.5 ± 1.0
Paw Swelling (mm change) 01.8 ± 0.30.7 ± 0.2
Histological Erosion Score (0-5) 03.8 ± 0.51.5 ± 0.4
p < 0.05 compared to CIA + Vehicle
Table 4: Representative data for efficacy evaluation in the mouse CIA model.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. By employing well-characterized animal models of neuroinflammation, neurodegeneration, and peripheral inflammatory disease, researchers can systematically assess the compound's therapeutic potential. Positive outcomes in these models, particularly in suppressing inflammatory markers, protecting neurons, and improving functional outcomes, would provide a strong rationale for further investigation into its mechanism of action and advancement into more complex preclinical studies.

References

  • Dantzer, R., O'Connor, J. C., Freund, G. G., Johnson, R. W., & Kelley, K. W. (2008). From inflammation to sickness and depression: when the immune system subjugates the brain. Nature Reviews Neuroscience, 9(1), 46–56. [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156–1166. [Link]

  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • Zheng, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(21), 6465–6478. [Link]

  • PharmaLegacy. (n.d.). Neuroinflammation. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Sygnature Discovery. (2023). Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain’s Immune Response and Evaluate Novel Drug Candidates. [Link]

  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]

  • IJPSR. (2023). Animal Model Studies of Alzheimer's Disease. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yin, J., et al. (2017). Antiepileptic action of c-Jun N-terminal kinase (JNK) inhibition in an animal model of temporal lobe epilepsy. Neuroscience, 349, 35–47. [Link]

  • INVITEK Inc. (n.d.). Preclinical Animal Models | Rheumatoid Arthritis and Inflammation. [Link]

  • WuXi AppTec. (2024). Animal Disease Models of Rheumatoid Arthritis. YouTube. [Link]

  • Lakshmi, J. N., et al. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Asian Journal of Pharmaceutical Research, 14(2). [Link]

  • Khachigian, L. M. (2006). Advances in Rheumatoid Arthritis Animal Models. Arthritis Research & Therapy, 8(5), 216. [Link]

  • ResearchGate. (n.d.). of small molecules of JNK inhibitors used in neurological models that... [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease. Journal of Biomedicine and Biotechnology, 2012, 987695. [Link]

  • Taconic Biosciences. (n.d.). Parkinson's Disease Models for Drug Discovery & Research. [Link]

  • Kong, J. S., Jeong, G. H., & Yoo, S. A. (2023). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science, 40(1), 23–29. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]

  • Jac-A-Veloso, C., et al. (2021). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Structural Biology, 213(2), 107720. [Link]

  • Saporito, M. S., et al. (2000). Activation of the c-Jun N terminal kinase pathway in an animal model of Parkinson's disease. Brain Research. Molecular Brain Research, 85(1-2), 147–155. [Link]

  • Jenner, P. (2003). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the illness. Journal of Neurology, Neurosurgery, and Psychiatry, 74(6), 724–734. [Link]

  • LaFerla, F. M., & Green, K. N. (2012). Animal Models of Alzheimer Disease. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320. [Link]

  • Hafez, A. (2012). Animal models of Alzheimer's disease and drug development. Limav, 1(1), 1-6. [Link]

Sources

Application Notes and Protocols for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The landscape of anticancer drug discovery is continually evolving, with a significant focus on small molecules that can selectively target malignant cells while minimizing toxicity to healthy tissues. Within this paradigm, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1][2][3][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties across a wide range of human cancer cell lines such as breast, lung, colon, and leukemia.[3][4][5]

The subject of this guide, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine , is a novel compound belonging to this promising class. Its structural features—a substituted phenyl ring appended to the 2-aminothiazole core—suggest a potential for interaction with key biological targets implicated in cancer cell proliferation and survival. While specific data on this particular molecule is emerging, its lineage from a well-established pharmacophore warrants a thorough investigation of its anticancer capabilities.

These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro anticancer properties of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure the generation of robust and reproducible data.

Proposed Mechanism of Action: Induction of Apoptosis

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis that is often dysregulated in cancer.[1][6] Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of cell death. Based on the known activities of related compounds, it is hypothesized that 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine may trigger apoptosis in cancer cells through one or both of these pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Bcl-2 family Bcl-2 family Mitochondrion->Bcl-2 family regulated by Cytochrome c Cytochrome c Bcl-2 family->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Compound 4-(5-Ethyl-2-methoxy-phenyl) -thiazol-2-ylamine Compound->Death Receptors potential target Compound->Mitochondrion potential target

Caption: Proposed apoptotic pathways targeted by the compound.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium and 0.5% DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HCT116Colorectal Carcinoma6.8

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine whether the observed cell death is due to apoptosis or necrosis. Flow cytometry-based assays are powerful tools for this purpose.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells from Protocol 1

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine at its IC50 and 2x IC50 concentrations for 24-48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Harvest_Cells Harvest adherent and floating cells Cell_Treatment->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection via flow cytometry.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.[9][10]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[10] Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound at desired concentrations for 24 hours. Harvest the cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.

Part 4: Probing Key Apoptotic Proteins by Western Blotting

To confirm the involvement of specific apoptotic pathways, Western blotting can be used to detect the expression and cleavage of key proteins such as caspases and members of the Bcl-2 family.[11][12]

Protocol 4: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Following treatment with the compound, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to apoptotic proteins.

Key Protein Targets:

  • Executioner Caspases: Cleaved Caspase-3, Cleaved PARP

  • Initiator Caspases: Cleaved Caspase-8 (extrinsic), Cleaved Caspase-9 (intrinsic)

  • Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound at various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the levels of cleaved caspases and a change in the Bax/Bcl-2 ratio would indicate the induction of apoptosis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for characterizing the anticancer potential of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. Positive results from these in vitro assays, such as a low micromolar IC50, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further preclinical development. Subsequent investigations could include in vivo studies in animal models to assess efficacy and toxicity, as well as target identification studies to elucidate the precise molecular mechanisms of action. The structural novelty and promising lineage of this compound make it a compelling candidate for further exploration in the quest for novel cancer therapeutics.

References

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2024). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][6][13]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2022). Taylor & Francis Online. [Link]

  • ABL Bio's Dual-Target Anticancer Drug Clears FDA Hurdle. (2026). BIZ.THEKOREAHERALD.COM. [Link]

  • Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI. [Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021). National Center for Biotechnology Information. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2022). Taylor & Francis Online. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2020). ResearchGate. [Link]

  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2023). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. [Link]

  • Determination of Caspase Activation by Western Blot. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. (n.d.). PrepChem.com. [Link]

  • Guideline for anticancer assays in cells. (2023). ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. (2011). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). [Link]

  • Apoptosis induction via the extrinsic and intrinsic pathways The... (n.d.). ResearchGate. [Link]

  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. (n.d.). [Link]

Sources

Application Notes & Protocols: A Guide to the Antimicrobial Screening of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Thiazole derivatives represent a promising class of heterocyclic compounds, with a well-documented history of diverse biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide to the initial antimicrobial screening of a novel thiazole-containing compound, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. We present a strategic, tiered approach, beginning with the determination of Minimum Inhibitory Concentration (MIC) using the gold-standard broth microdilution method, supplemented by the agar well diffusion assay for qualitative assessment. We further detail the protocol for determining Minimum Bactericidal Concentration (MBC) to differentiate between static and cidal effects. The protocols are designed to be self-validating through the systematic inclusion of controls, and the scientific rationale behind key steps is explained to ensure robust and reproducible results.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Its derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens.[1][3][5] The antimicrobial efficacy of thiazoles is often attributed to their ability to interfere with essential cellular processes. Proposed mechanisms include the inhibition of enzymes crucial for cell wall biosynthesis, such as MurB, disruption of the cell membrane, and inhibition of protein synthesis.[6][7][8]

Given this background, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a compelling candidate for antimicrobial screening. This guide outlines a logical workflow for its initial evaluation, focusing on standardized methods to ensure data quality and comparability.

Overall Screening Strategy

Our proposed workflow follows a logical progression from determining primary inhibitory activity to assessing cidal potential. This tiered approach ensures an efficient use of resources while building a comprehensive profile of the compound's antimicrobial properties.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_confirm Phase 3: Confirmation & Characterization cluster_analysis Phase 4: Analysis Compound Test Compound 4-(5-Ethyl-2-methoxy-phenyl) -thiazol-2-ylamine StockSol Prepare DMSO Stock Solution (e.g., 10 mg/mL) Compound->StockSol MIC Protocol 1: Broth Microdilution Assay (Determine MIC) StockSol->MIC AgarWell Protocol 2: Agar Well Diffusion (Qualitative Check) StockSol->AgarWell MicrobePrep Prepare Standardized Microbial Inoculum (0.5 McFarland) MicrobePrep->MIC MicrobePrep->AgarWell MBC Protocol 3: Cidal Activity Assay (Determine MBC) MIC->MBC Analysis Data Interpretation (MIC/MBC Ratio) MBC->Analysis

Caption: High-level workflow for antimicrobial screening.

Essential Preparatory Steps

Accurate and reproducible results are contingent on meticulous preparation of the test compound and microbial cultures.

Preparation of Test Compound Stock Solution

The poor aqueous solubility of many organic compounds necessitates the use of a solvent like dimethyl sulfoxide (DMSO).

  • Action: Accurately weigh 10 mg of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine and dissolve it in 1 mL of sterile, molecular biology-grade DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

  • Storage: Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Scientist's Note: DMSO is typically used as it is tolerated by most microbial species at low final concentrations (≤1% v/v). It is crucial to run a solvent control to ensure that the observed antimicrobial effect is not an artifact of DMSO toxicity.

Selection and Preparation of Microbial Strains

A standard panel of microorganisms should be used to assess the breadth of activity. We recommend the following American Type Culture Collection (ATCC) reference strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal (Yeast): Candida albicans (e.g., ATCC 90028)

Inoculum Preparation Protocol:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical for standardizing the number of bacteria in the inoculum. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • This standardized suspension must be further diluted for the assay as specified in the protocols below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the test compound that inhibits visible microbial growth. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

G cluster_controls Control Wells Setup start Start: 96-Well Plate & Reagents step1 Add 100 µL of broth to all wells start->step1 step2 Add 100 µL of compound stock to Column 1 step1->step2 step3 Perform 2-fold serial dilution from Col 1 to 10 step2->step3 Mix & Transfer 100 µL step4 Discard 100 µL from Column 10 step3->step4 step5 Prepare and add 100 µL of diluted microbial inoculum to wells (Col 1-11) step4->step5 step6 Incubate plate (e.g., 37°C for 18-24h) step5->step6 col11 Column 11: Growth Control (Broth + Inoculum) col12 Column 12: Sterility Control (Broth Only) end Read MIC: Lowest concentration with no visible growth step6->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Plate Setup: Use a sterile 96-well flat-bottom microtiter plate. Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to all wells.

  • Compound Dilution: Add 100 µL of the test compound's working solution (e.g., 1024 µg/mL, diluted from the DMSO stock) to the wells in Column 1. This results in a total volume of 200 µL.

  • Serial Dilution: Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2. Repeat this serial dilution process across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of broth (no compound). This well will receive the inoculum.

    • Column 12 (Sterility Control): Contains only 100 µL of broth. This well is not inoculated.

    • A solvent control (e.g., 1% DMSO in broth) should also be run in a separate row to confirm the solvent has no inhibitory effect.

  • Inoculation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to wells in Columns 1 through 11. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (Column 11). The sterility control (Column 12) should remain clear.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method that complements the MIC assay. It is useful for screening multiple compounds or extracts and provides a visual confirmation of antimicrobial activity.[11][12][13]

Methodology:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1000 µg/mL) into a well.

  • Controls:

    • Positive Control: Load a well with a known antibiotic (e.g., Ciprofloxacin at 5 µg/mL).

    • Negative Control: Load a well with the solvent (DMSO) used to dissolve the compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). A larger zone diameter generally indicates greater susceptibility. The negative control should show no zone of inhibition.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and helps to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[14][15] The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14]

Methodology:

  • From the MIC Plate: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, take a 10 µL aliquot from each well and streak it onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each streak. The MBC is the lowest concentration of the compound that shows no growth or a colony count that is ≥99.9% less than the count from the initial inoculum.

Data Presentation and Interpretation

Results should be tabulated for clarity. The ratio of MBC to MIC is a critical parameter.

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Table 1: Example Antimicrobial Activity Data for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm)
S. aureus ATCC 2592316322Bactericidal18
E. coli ATCC 25922641282Bactericidal12
P. aeruginosa ATCC 27853128>512>4Bacteriostatic9
C. albicans ATCC 90028321284Fungicidal15
Ciprofloxacin (Control)0.512Bactericidal25 (S. aureus)
DMSO (Control)>1024>1024-Inactive0

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. Academia.edu. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. [Link]

  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Online. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) Home. EUCAST. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. National Institutes of Health (NIH). [Link]

  • The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Society of Pakistan. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. National Institutes of Health (NIH). [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Wiley Online Library. [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. National Institutes of Health (NIH). [Link]

  • 2-Amino-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-4(5H)-thiazolone. PubChem. [Link]

Sources

Application Note & Protocol: Formulation Strategies for In Vivo Evaluation of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Brick Dust" Compounds

In early-stage drug discovery, promising new chemical entities (NCEs) frequently exhibit physicochemical properties that are suboptimal for in vivo evaluation. A significant hurdle is poor aqueous solubility, a characteristic common to many heterocyclic compounds developed for specific biological targets. 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, with its aromatic rings and limited hydrogen bonding capability, is predicted to be a lipophilic molecule with low water solubility. Such compounds are often colloquially termed "brick dust" because of their inability to readily dissolve, which poses a major barrier to achieving adequate systemic exposure in animal models.[1][2]

The primary goal of a preclinical formulation is not necessarily to create a final, market-ready product, but to ensure consistent and sufficient bioavailability to accurately assess the compound's pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[3][4] Attempting to dose a simple aqueous suspension of a poorly soluble compound often leads to low and highly variable absorption, potentially causing misleading results and the premature termination of a promising candidate.[3][5]

This document provides a comprehensive guide for researchers to develop a robust and reproducible formulation for the in vivo administration of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, focusing on oral gavage as a common and translatable route of administration.[6] The principles and protocols outlined here are designed as a systematic approach, starting with essential pre-formulation characterization and leading to scalable vehicle systems suitable for preclinical studies.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is critical.[5][7] This data-driven approach prevents a trial-and-error methodology and allows for the selection of the most promising formulation strategy. Given the limited availability of API at this stage, these experiments should be designed for efficiency.[5]

Key Physicochemical Parameters:

  • Aqueous Solubility: Determine the solubility in buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand if the compound's charge state influences its solubility. This is crucial for predicting its behavior in the gastrointestinal tract.

  • pKa: The acid dissociation constant will explain the pH-solubility profile. As 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine possesses a basic amine group, it is expected to be more soluble at a lower pH.

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity. A high LogP value (typically >3) confirms poor water solubility and suggests that lipid-based or co-solvent formulations may be effective.

  • Melting Point & Physical Form: A high melting point can indicate strong crystal lattice energy, which contributes to poor solubility.[1] Characterization by methods like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the crystalline form and detect polymorphism, which can impact dissolution rates.

A logical workflow for this characterization is essential for making an informed decision on the formulation path.

G cluster_0 Pre-formulation Workflow API API Available Solubility Determine pH-Solubility Profile (pH 2.0, 4.5, 6.8, 7.4) API->Solubility LogP Calculate/Measure LogP/LogD API->LogP pKa Determine pKa API->pKa Thermal Analyze Thermal Properties (DSC) & Crystalline Form (XRPD) API->Thermal Data Synthesize Data Solubility->Data LogP->Data pKa->Data Thermal->Data

Caption: Pre-formulation characterization workflow.

Selecting a Formulation Strategy

Based on the pre-formulation data, a primary formulation strategy can be selected. For a compound like 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent (poor solubility), the main approaches are to increase the amount of dissolved drug or to present it as a stabilized, fine-particle suspension.[7]

Common Strategies for Poorly Soluble Compounds:

StrategyPrincipleAdvantagesDisadvantages
Co-solvent Solution Dissolving the API in a mixture of water-miscible organic solvents and water.[2]Homogenous dosing, potentially high bioavailability, easy to prepare.[3]Risk of precipitation upon dilution in the GI tract, potential for vehicle toxicity.[2]
Aqueous Suspension Dispersing fine particles of the API in an aqueous vehicle with suspending and wetting agents.Simple, avoids organic solvents, can be suitable for high doses.Non-uniform dosing if not properly prepared, dissolution can be rate-limiting.
Lipid-Based Formulation Dissolving the API in oils, surfactants, or mixtures (e.g., SEDDS).[8]Can improve absorption via lymphatic pathways, protects API from degradation.More complex to develop, potential for GI side effects.
Cyclodextrin Complexation Encapsulating the API within the hydrophobic core of a cyclodextrin molecule.[9]Increases aqueous solubility and stability.[9]Can be expensive, potential for nephrotoxicity with some cyclodextrins.[9]

For initial preclinical studies, co-solvent solutions and aqueous suspensions are the most common starting points due to their simplicity and the wealth of historical data available.[5][6]

G Start Pre-formulation Data (Solubility, LogP) Sol_Check Solubility in Co-solvents > Target Dose? Start->Sol_Check CoSolvent Develop Co-solvent Solution Sol_Check->CoSolvent Yes Suspension Develop Aqueous Suspension Sol_Check->Suspension No Precip_Check Precipitation upon Aqueous Dilution? Precip_Check->CoSolvent No / Minor Advanced Consider Advanced Formulations (e.g., Lipid-based) Precip_Check->Advanced Yes (Severe) CoSolvent->Precip_Check

Caption: Decision tree for formulation strategy selection.

Detailed Experimental Protocols

Safety First: When handling any NCE, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All work with dry powder should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

This protocol aims to create a clear solution that remains stable upon dosing. The key is to use the minimum amount of organic solvent necessary to achieve and maintain solubility.

Materials:

  • 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (API)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

  • Glass vials, magnetic stirrer, and stir bars

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Solubility Screening:

    • Prepare small, saturated solutions of the API in various potential vehicles (e.g., pure PEG 400, 50% PEG 400 in water, 20% DMSO/30% PEG 400/50% water).

    • Equilibrate for several hours and determine the concentration of the dissolved API by a suitable analytical method (e.g., HPLC-UV). This identifies the most potent solubilizing excipients.

  • Vehicle Preparation (Example: 10% DMSO / 40% PEG 400 / 50% Saline):

    • Rationale: DMSO is a powerful solvent but can have toxic effects at high concentrations. PEG 400 is a safe and effective co-solvent. Tween 80 is a surfactant that helps to prevent precipitation upon dilution in the aqueous environment of the stomach.[2][10]

    • To prepare 10 mL of the final vehicle:

      • Add 4.0 mL of PEG 400 to a glass vial.

      • Add 1.0 mL of DMSO.

      • Mix thoroughly with a magnetic stirrer.

      • Slowly add 5.0 mL of saline while stirring to create the final vehicle base.

  • API Incorporation:

    • Calculation: Determine the required weight of the API based on the target dose (mg/kg), dosing volume (e.g., 10 mL/kg), and the desired concentration (mg/mL).[11]

      • Example: For a 20 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the required concentration is 2 mg/mL.

    • Weigh the calculated amount of API and add it to the pre-mixed vehicle.

    • Vortex and then sonicate gently in a water bath to facilitate dissolution. Visually inspect to ensure a clear solution is formed.

  • In Vitro Precipitation Test:

    • Rationale: This critical step simulates what happens when the formulation enters the stomach.[3]

    • Add a small volume of the final drug solution (e.g., 100 µL) to a larger volume of simulated gastric fluid (pH ~1.2) or phosphate-buffered saline (pH 7.4) (e.g., a 1:10 or 1:100 dilution).

    • Observe immediately and over 30-60 minutes for any signs of precipitation (cloudiness, formation of solid particles). If significant precipitation occurs, the formulation may need to be modified (e.g., by adding a surfactant like Tween 80 or by developing a suspension instead).

This is the preferred approach if a stable solution cannot be achieved or if a high dose is required. The goal is to create a homogenous suspension of fine particles that does not settle quickly.

Materials:

  • 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (API)

  • Wetting agent (e.g., 0.1% Tween 80 solution)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (Na-CMC) or Methylcellulose)

  • Purified Water

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

Step-by-Step Procedure:

  • Particle Size Reduction:

    • Rationale: Reducing the particle size increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[8]

    • If the API consists of large crystals, gently grind it to a fine, uniform powder using a mortar and pestle.

  • Preparation of the Suspending Vehicle:

    • To prepare 100 mL of 0.5% Na-CMC:

      • Heat ~80 mL of purified water to about 60-70°C.

      • Slowly sprinkle 0.5 g of Na-CMC powder onto the surface of the vortexing water to ensure each particle is wetted and prevent clumping.[11]

      • Continue stirring while allowing the solution to cool to room temperature. The solution will become clear and viscous.

      • Add purified water to bring the final volume to 100 mL.

  • "Wetting" the API:

    • Rationale: Hydrophobic powders tend to clump together and float in aqueous media. A wetting agent reduces the surface tension between the particle and the liquid, allowing for better dispersion.

    • Place the weighed API powder in a glass mortar.

    • Add a very small volume of the wetting agent (e.g., 0.1% Tween 80) dropwise and triturate (mix with the pestle) to form a smooth, uniform paste. Ensure there are no dry clumps of powder.

  • Creating the Suspension:

    • Gradually add the suspending vehicle (0.5% Na-CMC) to the paste in the mortar while continuously triturating to ensure a homogenous mixture.

    • Transfer the mixture to a graduated cylinder and rinse the mortar with additional vehicle to ensure a complete transfer of the API.

    • Adjust to the final volume with the suspending vehicle.

    • For best results, use a homogenizer to further reduce particle size and ensure uniform dispersion.

  • Stability and Re-suspendability Check:

    • Allow the final suspension to stand for several hours and observe for any settling.

    • A well-formulated suspension should have minimal settling, and any settled particles should be easily and uniformly re-suspended by gentle inversion or shaking.

Final Considerations and Best Practices

  • Vehicle Control Group: Always include a vehicle-only control group in your in vivo studies to ensure that the excipients themselves do not have any biological effects.[12]

  • Sterility: For parenteral routes (e.g., intravenous), the final formulation must be sterilized, typically by filtration through a 0.22 µm filter.[13] This may not be possible for suspensions. Autoclaving is another option if the compound and excipients are heat-stable.[13] For oral gavage, sterility is not strictly required, but the formulation should be prepared fresh under clean conditions.

  • Dose Volume: Adhere to institutional (IACUC) and national guidelines for maximum administration volumes for the chosen species and route.[14][15] For mice, oral gavage volumes are typically 5-10 mL/kg.[15]

  • Documentation: Maintain meticulous records of all formulation components, lot numbers, preparation steps, and stability observations. This is crucial for reproducibility.

By following this structured approach, researchers can develop a scientifically sound and practical formulation for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, enabling a reliable assessment of its in vivo properties and advancing its potential as a therapeutic candidate.

References

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Kaur, P., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 18(5), 1182–1196. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use (OACU). (2023). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Schoenfeld, R., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1047. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use (OACU). (2023). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(4), 143. Retrieved from [Link]

  • Steinberg, P. (1996). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Regulatory Toxicology and Pharmacology, 24(2), 149-154. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • Basapharm. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. Retrieved from [Link]

  • Drug Delivery Leader. (n.d.). Formulation Development Strategy For Early Phase Human Studies. Retrieved from [Link]

  • ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-4(5H)-thiazolone. Retrieved from [Link]

Sources

Application Note: Experimental Characterization of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Overview[1][2]

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (Molecular Formula:


; MW: 234.32 Da) belongs to the 2-aminothiazole  class of heterocycles.[1] This scaffold is considered "privileged" in medicinal chemistry due to its ability to form hydrogen bonds (via the C2-amine and N3-nitrogen) and pi-stacking interactions with diverse biological targets, including Cyclin-Dependent Kinases (CDKs) , Adenosine Receptors , and Tau protein aggregates .[1]

However, the 2-aminothiazole moiety is also a frequent Pan-Assay Interference Compound (PAINS) motif.[1] It can act as a promiscuous aggregator or a redox cycler in biochemical assays.[1] Therefore, any experimental design involving this compound requires rigorous validation to distinguish true pharmacological activity from assay artifacts.[1]

Physicochemical Profile (Predicted)
PropertyValueImplication for Experimental Design
Molecular Weight 234.32 g/mol Fragment-like / Lead-like space.[1] High ligand efficiency potential.[1]
cLogP ~2.8 - 3.1Moderate lipophilicity.[1] Likely good membrane permeability but risk of non-specific binding.[1]
H-Bond Donors 1 (Exocyclic NH2)Critical for hinge-binding in kinases.[1]
H-Bond Acceptors 3 (N, O, S)Facilitates solvent interactions.[1]
Metabolic Liability Methoxy / EthylSites for O-demethylation or benzylic oxidation (CYP450 mediated).[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for characterizing this molecule, prioritizing the elimination of false positives (PAINS) before expensive target profiling.

ExperimentalWorkflow Start Compound Acquisition (Powder) QC Quality Control (LC-MS / NMR >95%) Start->QC Solubility Solubility Profiling (DMSO vs. Buffer) QC->Solubility PAINS PAINS & Aggregation Check (Detergent-based Assay) Solubility->PAINS Decision Is Activity Promiscuous? PAINS->Decision TargetProfile Target Profiling (Kinase Panel / GPCR) Decision->TargetProfile No (Specific) Stop Discard / Redesign Decision->Stop Yes (Artifact) ADME ADME-Tox (Microsomal Stability) TargetProfile->ADME Lead Valid Hit / Lead ADME->Lead

Caption: Logical hierarchy for aminothiazole characterization, prioritizing artifact exclusion (PAINS) prior to target validation.

Protocol 1: Stock Preparation & Solubility Profiling[1]

Thiazoles often exhibit "brick-dust" insolubility in aqueous buffers.[1] Improper stock preparation is the #1 cause of variable assay data.[1]

Materials
  • Compound: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (Solid).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.[1]

  • Buffer: PBS (pH 7.4).

Methodology
  • Primary Stock (20 mM):

    • Weigh approximately 2-5 mg of solid compound.[1]

    • Calculate the required volume of DMSO to achieve exactly 20 mM.[1]

    • Critical Step: Vortex for 60 seconds. If visible particles remain, sonicate at 37°C for 5 minutes.

    • QC Check: Inspect visually. The solution must be perfectly clear.

  • Kinetic Solubility Assay (Nephelometry):

    • Prepare a serial dilution of the compound in PBS (1% DMSO final) ranging from 1 µM to 200 µM.[1]

    • Incubate for 2 hours at room temperature.

    • Measure light scattering (nephelometry) or absorbance at 600 nm.[1]

    • Threshold: The concentration at which absorbance spikes indicates the solubility limit (

      
      ).[1] Ensure all biological assays are run at 
      
      
      
      .[1]

Protocol 2: Aggregation & PAINS Validation (Crucial)[1]

Context: 2-aminothiazoles can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition.[1] This protocol uses a detergent-based counter-screen to validate mechanism.[1]

Concept

If the compound inhibits a target (e.g., a kinase) via specific binding, the


 should remain constant regardless of detergent concentration.[1] If it inhibits via aggregation, adding detergent will disrupt the aggregate and abolish inhibition.[1]
Step-by-Step Procedure
  • Assay Selection: Choose a standard enzymatic assay (e.g., Luciferase or Kinase activity).[1]

  • Condition A (Standard): Run the dose-response curve (0.1 nM to 10 µM) in standard assay buffer (usually contains ~0.01% Tween-20 or Triton X-100).

  • Condition B (High Detergent): Run the same dose-response curve in buffer supplemented with 0.05% - 0.1% Triton X-100 (or CHAPS).

  • Data Analysis:

    • Calculate the Shift Ratio :

      
      
      
    • Interpretation:

      • 
        : Specific Binding (Valid Hit).
        
      • 
         or complete loss of activity in B: Aggregator (False Positive).[1]
        

Expert Insight: Also check for Redox Cycling . If the assay involves reducing agents (DTT/BME), add catalase or generate a dose-response with/without DTT.[1] Aminothiazoles can generate


 in solution.[1]

Protocol 3: Metabolic Stability (Microsomal Stability)[1]

The 5-ethyl and 2-methoxy groups are susceptible to oxidative metabolism.[1] Early identification of high clearance is vital.[1]

Experimental Setup
  • System: Pooled Liver Microsomes (Human/Mouse/Rat).[1]

  • Cofactor: NADPH regenerating system.[1]

  • Test Concentration: 1 µM (to ensure linear kinetics).

Workflow
  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) and compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation

Plot


 vs. Time.[1] The slope 

determines the intrinsic clearance (

):

[1]
  • Target:

    
     (Low clearance / Stable).
    
  • Risk: If clearance is high, look for metabolites with mass shifts of -14 Da (O-demethylation) or +16 Da (Hydroxylation of ethyl chain).[1]

References & Grounding

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]

    • Relevance: Defines the aminothiazole structural alerts and necessity for counter-screening.

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib).[1] Journal of Medicinal Chemistry. Link[1]

    • Relevance: Validates the 2-aminothiazole scaffold in FDA-approved drugs (Dasatinib) and outlines specific binding modes.[1]

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology. Link

    • Relevance: Standard protocols for solubility and microsomal stability assays.[1]

  • Santa Cruz Biotechnology. 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Product Data. Link[1]

    • Relevance: Commercial source and basic physicochemical data for the specific compound.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Aminothiazole Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 2AT-BIO-OPT Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction

Welcome to the 2-Aminothiazole (2-AT) Optimization Hub. You are likely here because your lead compound—featuring the privileged 2-aminothiazole scaffold—is showing excellent potency in vitro but failing in PK studies due to "brick dust" solubility or rapid metabolic clearance .

This is a known liability of the scaffold. While 2-ATs offer exceptional hydrogen-bonding capabilities (donor/acceptor) for kinase and GPCR binding, they frequently suffer from high crystal lattice energy (poor solubility) and metabolic susceptibility at the C5 position and exocyclic amine.

This guide moves beyond generic advice, offering specific troubleshooting workflows for the 2-AT scaffold based on successful clinical precedents like Dasatinib and Abemaciclib .

Module 1: Troubleshooting Solubility ("The Brick Dust" Effect)

Symptom: Compound precipitates in assay media, shows pH-dependent absorption, or exhibits high melting point (>200°C) with low aqueous solubility (<10 µg/mL).

Root Cause Analysis

2-Aminothiazoles are planar, aromatic systems that stack efficiently. The exocyclic amine and thiazole nitrogen create a strong intermolecular hydrogen bond network. This results in high crystal lattice energy. If your compound is a "brick dust" molecule (High MP, Low Solubility), standard salt formation often fails because the counter-ion cannot break the lattice energy effectively in water.

Experimental Workflow: The Solubility Decision Tree

Do not blindly screen salts. Use this logic gate to select the correct formulation strategy.

Solubility_Workflow Start Compound Assessment Check_MP Check Melting Point (MP) & LogP Start->Check_MP High_MP High MP (>200°C) Low LogP (<3) Check_MP->High_MP Lattice Energy Dominates High_LogP Mod. MP (<150°C) High LogP (>4) Check_MP->High_LogP Hydrophobicity Dominates Decision_1 Issue: Crystal Packing (Brick Dust) High_MP->Decision_1 Decision_2 Issue: Lipophilicity (Grease Ball) High_LogP->Decision_2 Sol_1 Strategy A: Amorphous Solid Dispersion (ASD) (e.g., HPMC-AS polymer) Decision_1->Sol_1 Preferred Sol_2 Strategy B: Nanocrystals/Sonoprecipitation Decision_1->Sol_2 Alternative Sol_3 Strategy C: Lipid Formulations/SNEDDS Decision_2->Sol_3

Figure 1: Decision matrix for distinguishing between crystal-packing limited solubility (common in 2-ATs) and lipophilicity-limited solubility.

Protocol: Kinetic vs. Thermodynamic Solubility

Many users fail here by relying on DMSO stocks which supersaturate buffers.

  • Preparation: Prepare a supersaturated solution in pH 6.8 phosphate buffer (intestinal relevant).

  • Equilibration: Shake for 24 hours (Thermodynamic) vs 2 hours (Kinetic). 2-ATs often form hydrates; 24h is required to see if the compound converts to a less soluble hydrate form (as seen with Dasatinib Monohydrate).

  • Analysis: Centrifuge at 15,000g. Analyze supernatant via HPLC-UV.

  • Critical Check: Analyze the pellet by XRPD. Did it change from amorphous to crystalline? If yes, your formulation is unstable.

Case Study Insight: Dasatinib (Sprycel) exists as a monohydrate with poor solubility at neutral pH.[1] The commercial success relied on developing an anhydrous form and eventually investigating Amorphous Solid Dispersions (ASD) to mitigate pH-dependent absorption [1, 2].

Module 2: Metabolic Stability (The "Toxicophore" Myth)

Symptom: High intrinsic clearance (


) in microsomes; short half-life in vivo.[2]
Myth:  "The thiazole ring is always unstable."
Fact:  The instability is specific to the C4/C5 positions  and the exocyclic amine .
Mechanism of Instability
  • C4/C5 Epoxidation: CYP450 enzymes can attack the C4-C5 double bond, forming an unstable epoxide that opens to a toxic thiourea metabolite [5].

  • N-Glucuronidation: The exocyclic amine is a nucleophile, readily conjugated by UGT enzymes.

Chemical Modification Strategy

Metabolism_Map Core 2-Aminothiazole Core Path_1 Pathway 1: C4-C5 Epoxidation (CYP-mediated) Core->Path_1 Path_2 Pathway 2: N-Glucuronidation (UGT-mediated) Core->Path_2 Sol_1 Solution: Block C5 with Methyl/F/Cl (Steric/Electronic Block) Path_1->Sol_1 Prevents Sol_2 Solution: N-Alkylation or Prodrug Strategy Path_2->Sol_2 Prevents

Figure 2: Strategic blocking of metabolic soft spots on the 2-aminothiazole scaffold.

Troubleshooting Table: Medicinal Chemistry Fixes
IssueStructural FixRationaleReference
Metabolic Hotspot (C5) Add -CH3 or -F at C5Prevents epoxidation; Fluorine reduces electron density, making the ring less prone to oxidation.[4, 5]
Rapid Glucuronidation Amino Acid Prodrug (Val/Ala)Masks the exocyclic amine. The prodrug is cleaved by esterases in plasma to release the active parent.[3]
High Lipophilicity Oxazole Isostere Replace Sulfur with Oxygen (Thiazole

Oxazole). Lowers LogP and removes the oxidizable sulfur, though may reduce potency.
[6]

Module 3: Permeability & Efflux (P-gp)

Symptom: Good solubility, good metabolic stability, but low oral exposure (Low AUC). Diagnosis: Your compound is likely a P-gp substrate. 2-ATs with multiple H-bond donors (HBD) are frequent efflux targets.

Protocol: Bi-Directional Caco-2 Assay with Inhibitor

Standard Caco-2 is insufficient. You must prove efflux liability.

  • Setup: Run Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport.

  • Calculation: Efflux Ratio (ER) =

    
    .
    
  • Threshold: If ER > 2.0, you have an efflux problem.

  • Validation Step: Repeat assay with Verapamil (P-gp inhibitor). If ER drops to ~1.0, P-gp is confirmed.

Fix:

  • Cap the amine: Convert the primary amine to a secondary amine or amide (if SAR permits).

  • Reduce HBD count: Remove unnecessary -OH or -NH groups elsewhere in the molecule.

Frequently Asked Questions (FAQ)

Q: My 2-aminothiazole has a melting point of 240°C. Can I use a salt screen to improve solubility? A: Proceed with caution. High melting point indicates high lattice energy. While a salt might help, the salt often disproportionates back to the free base in the stomach (low pH) or intestine (neutral pH), precipitating as "brick dust."

  • Recommendation: Prioritize Amorphous Solid Dispersions (ASD) using polymers like HPMC-AS or PVP-VA to maintain a supersaturated state [2].

Q: I see a "double peak" in my LC-MS metabolic stability assay. What is it? A: This is likely the tautomerism of the 2-aminothiazole or the formation of an open-ring metabolite (thiourea derivative) post-oxidation. Ensure your chromatography gradient is shallow enough to separate these species.

Q: Is the 2-aminothiazole moiety toxic? A: Not inherently. It is a "structural alert" but not a confirmed toxicophore. Toxicity usually arises from reactive metabolites (epoxides). Blocking the C5 position significantly reduces this risk [5].

References

  • Dasatinib Formulation Optimization: Title: Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. Source: NIH / PMC. URL:[Link]

  • Amorphous Solid Dispersions (ASD): Title: Bioequivalence Study Results Showcase Reduced Variability With Dasatinib ASD Formulation. Source: OncLive. URL:[Link]

  • Prodrug Strategies: Title: In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.[3] Source: British Journal of Cancer (Nature). URL:[Link]

  • Scaffold Review & SAR: Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[4][5] Source: PMC. URL:[Link]

  • Toxicity & Metabolism Mechanisms: Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Chemico-Biological Interactions (PubMed). URL:[Link]

  • Isostere Strategies (Oxazole vs Thiazole): Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Source: MDPI. URL:[Link]

Sources

Technical Support Center: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers utilizing 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine (and related 2-amino-4-arylthiazole scaffolds) in drug discovery and chemical biology.

Selectivity Profiling, Off-Target Mitigation, and Assay Troubleshooting

Status: Active Product Class: Small Molecule / Chemical Probe / 2-Aminothiazole Scaffold Primary Application: Medicinal Chemistry Building Block, GPCR Ligand (Putative), Kinase Inhibitor (Putative).

Executive Summary: The "Scaffold Liability"

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine belongs to the 2-amino-4-arylthiazole chemical class. While often used as a privileged structure in drug design (targeting Adenosine receptors, TAAR1, or specific kinases), this scaffold is chemically "sticky."

Critical Advisory: If you are observing "noisy" data, non-linear dose responses, or unexpected cellular toxicity, your experimental system is likely suffering from Scaffold-Based Polypharmacology . This guide addresses the three most common off-target mechanisms associated with this specific chemotype:

  • Adenosinergic Interference (A2A/A2B Receptor binding).

  • Kinome Promiscuity (ATP-binding site mimicry).

  • CYP450 Inhibition (Metabolic stability issues).

Troubleshooting Guide: Diagnosing Off-Target Effects

Issue A: "My cellular IC50 is significantly lower (more potent) than my biochemical IC50."

Diagnosis: Potential Adenosine Receptor (AR) Agonism/Antagonism . Mechanism: The 2-aminothiazole core is a bioisostere for the adenine ring of adenosine. If your cell line expresses high levels of A2A or A2B receptors (e.g., HEK293, PC12, or immune cells), this compound may be modulating cAMP levels independently of your target. Validation Protocol:

  • The "ZM" Blockade Test: Pre-treat cells with ZM241385 (a selective A2A antagonist) at 100 nM.

  • Re-run Assay: If the potency of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine shifts or disappears in the presence of ZM241385, your effect is mediated by the Adenosine A2A receptor, not your target.

Issue B: "I see rapid cell death or mitochondrial stress not linked to target inhibition."

Diagnosis: CYP Inhibition & Reactive Metabolite Formation . Mechanism: The thiazole ring is susceptible to metabolism by Cytochrome P450s (specifically CYP3A4 and CYP2D6), often leading to ring opening or reactive sulfur species that deplete glutathione. Validation Protocol:

  • Microsomal Stability Assay: Incubate compound (1 µM) with human liver microsomes + NADPH.

  • GSH Trapping: Add Glutathione (GSH) to the incubation. Analyze via LC-MS/MS for GSH-adducts. Presence of adducts confirms reactive metabolite formation.

Issue C: "The compound hits 'everything' in my kinase panel."

Diagnosis: ATP-Competitive Promiscuity . Mechanism: The 2-amino group acts as a hydrogen bond donor/acceptor pair that mimics the hinge-binding motif of ATP. Without bulky "gatekeeper" substituents on the phenyl ring (the 5-ethyl-2-methoxy group provides some steric bulk but may not be sufficient for high selectivity), it can slot into the ATP pocket of diverse kinases (e.g., CDKs, GSK3, CK1). Solution:

  • Thermal Shift Assay (TSA): Run a panel against CDK2 and CK1. If

    
    , you have a non-selective kinase inhibitor.
    

Comparative Off-Target Liability Matrix

Liability ClassPrimary Off-TargetMechanism of ActionRisk LevelControl Compound
GPCR Adenosine A2A / A2BOrthosteric Binding (Adenine mimic)High ZM241385 (Antagonist)
GPCR TAAR1 (Trace Amine)Agonism (Structural similarity to T1AM)Medium RO5263397
Enzyme CYP1A2 / CYP3A4Heme Coordination / Competitive InhibitionHigh Furafylline (CYP1A2)
Kinase CDK / GSK3 / CK1ATP Hinge BindingMedium Staurosporine (Broad)
Assay Luciferase (Reporter)Inhibition of Luciferase EnzymeLow Resveratrol (Quencher)

Mechanism of Action & Crosstalk Diagram

The following diagram illustrates the "Polypharmacology Network" of the 2-aminothiazole scaffold. Use this to trace potential sources of experimental noise.

G Compound 4-(5-Ethyl-2-methoxy- phenyl)-thiazol-2-ylamine Target Intended Target (User Defined) Compound->Target Binding A2A Adenosine A2A (GPCR) Compound->A2A High Affinity (Scaffold) CYP CYP450 (Metabolism) Compound->CYP Inhibition/ Substrate Kinase Off-Target Kinases (CDK/CK1) Compound->Kinase Hinge Binding cAMP cAMP Modulation (False Positive) A2A->cAMP Gs Signaling Tox Reactive Metabolites (Cell Toxicity) CYP->Tox S-oxidation Signaling Pathway Crosstalk (Phospho-noise) Kinase->Signaling Off-target Phosphorylation

Figure 1: Polypharmacology map showing the divergence between intended target binding and scaffold-mediated off-target effects (Adenosine signaling, Metabolic toxicity, and Kinase promiscuity).

Frequently Asked Questions (FAQs)

Q1: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While the 2-aminothiazole core is frequently flagged in PAINS filters, this specific derivative (4-(5-Ethyl-2-methoxy-phenyl)...) contains a methoxy and ethyl group which improves solubility and reduces some aggregation risks compared to the naked scaffold. However, you must run a detergent control (add 0.01% Triton X-100) in your biochemical assays. If activity is lost with detergent, the compound is acting via non-specific aggregation.

Q2: Can I use this compound in vivo? A: Proceed with caution. Thiazole-2-amines often have short half-lives (


) due to rapid metabolism.
  • Recommendation: Formulation in 10% DMSO / 40% PEG400 / 50% Saline is standard.

  • Check: You must assess PK properties first. The "ethyl" group is a metabolic soft spot (oxidation).

Q3: Why does the compound turn yellow in solution over time? A: This indicates oxidation of the amine or the sulfur in the thiazole ring.

  • Fix: Store stock solutions (10 mM in DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Discard if a precipitate or significant color change occurs.

Q4: I am studying TAAR1. Is this a selective agonist? A: It is likely a ligand, but selectivity against Adenosine receptors is the main concern. The structural similarity to RO5263397 (a known TAAR1 agonist) suggests activity, but you must counter-screen against A2A to confirm the phenotype is TAAR1-driven.

References & Citations

  • Das, D. et al. (2022). "Thiazole Scaffolds in Drug Discovery: A Review of their Biological Activities and S-N Interactions." Journal of Molecular Structure.

    • Context: Validates the "privileged" but promiscuous nature of the thiazole scaffold.

  • Behan, D. et al. (2010). "Identification of a Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Inhibitor." Molecular Pharmacology.

    • Context: Discusses 2-aminothiazole derivatives and their off-target kinase profiles (specifically regarding ATP mimicry).

  • Jaakola, V.P. et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science.

    • Context: Establishes the structural basis for 2-aminothiazole/heterocycle binding to the Adenosine receptor pocket (e.g., ZM241385 core).

  • Baell, J.B. & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

    • Context: Defines the filters that flag 2-aminothiazoles as potential frequent hitters in HTS.

Technical Support Center: Troubleshooting Cell Permeability Assays for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting cell permeability assays with a specific focus on small molecules like 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro permeability screening. Here, we combine foundational scientific principles with practical, field-tested solutions to common experimental hurdles.

Understanding the Compound: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Before delving into assay specifics, a foundational understanding of the test compound's physicochemical properties is crucial for anticipating and resolving experimental challenges.

PropertyValueImplication for Permeability Assays
Molecular Weight 234.32 g/mol [1]Well within the range for good passive diffusion, adhering to Lipinski's Rule of 5 (<500 Da)[2].
logP (Octanol-Water Partition Coefficient) ~2.88 (predicted for a similar analog)[3]Indicates moderate lipophilicity. The compound is likely to favor membrane partitioning but may still have sufficient aqueous solubility. However, this also raises the possibility of non-specific binding to plasticware[4].
Hydrogen Bond Donors 1[3]Adheres to Lipinski's Rule of 5 (<5), suggesting good permeability characteristics[2].
Hydrogen Bond Acceptors 3[3]Adheres to Lipinski's Rule of 5 (<10), further supporting the potential for good permeability[2].

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during cell permeability assays.

Q1: My compound recovery is low (<70%). What are the likely causes and how can I fix it?

A1: Low compound recovery is a frequent issue, particularly with lipophilic molecules, and can obscure the interpretation of permeability data. The primary culprits are often poor aqueous solubility and non-specific binding to assay plates and equipment.

  • Causality: Compounds with moderate to high lipophilicity, like the one , tend to adsorb to plastic surfaces, effectively removing them from the solution available for transport[5]. Additionally, if the compound's solubility in the assay buffer is overestimated, it may precipitate during the experiment.

  • Troubleshooting Steps:

    • Reduce Non-Specific Binding: Incorporate a low concentration of Bovine Serum Albumin (BSA), typically 0.25% to 1%, in your assay buffer. BSA can block non-specific binding sites on plasticware, improving compound recovery[6][7].

    • Improve Solubility: Ensure the final concentration of the dosing solution has a DMSO concentration of less than 1%. If solubility remains an issue, consider using alternative formulation strategies, though these should be carefully validated to not interfere with the assay.

    • Material Selection: If the problem persists, consider using low-binding plates.

Q2: I'm observing a high efflux ratio (>2) in my Caco-2 assay. What does this signify and what are the next steps?

A2: A high efflux ratio (Papp(B-A)/Papp(A-B)) is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells[7][8].

  • Causality: Efflux transporters are membrane proteins that actively pump substrates out of the cell. In the context of intestinal absorption, this means the compound is transported from the basolateral (blood) side back into the apical (intestinal lumen) side, reducing its overall absorption.

  • Next Steps:

    • Inhibitor Studies: To identify the specific transporter involved, repeat the bidirectional assay in the presence of known inhibitors. For example, use verapamil for P-gp or fumitremorgin C for BCRP[7]. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms your compound as a substrate for that transporter[9].

    • Consider Alternative Models: For definitive P-gp substrate identification without interference from other transporters, an MDCK-MDR1 permeability assay is recommended[10].

Q3: My TEER values are low or inconsistent across the plate. What could be the problem?

A3: Transepithelial Electrical Resistance (TEER) is a critical measure of cell monolayer integrity. Low or inconsistent TEER values suggest that the cell monolayer has not formed properly, or has been compromised, invalidating the permeability data.

  • Causality: A number of factors can lead to poor monolayer formation, including incorrect cell seeding density, improper media composition, or a prolonged or improper culturing period[11][12]. Caco-2 cells, for instance, require approximately 21 days to form a fully differentiated and confluent monolayer[9][13].

  • Troubleshooting Steps:

    • Optimize Seeding Density: Experiment with different initial cell densities to find the optimal concentration for your specific cell line and culture conditions[11].

    • Verify Media and Supplements: Ensure your cell culture media and supplements are appropriate and of high quality.

    • Check Culture Duration: Allow sufficient time for the cells to form a tight monolayer. For Caco-2 cells, this is typically 18-22 days[7].

    • Lucifer Yellow Co-Assay: As a complementary measure of monolayer integrity, include a Lucifer Yellow permeability assay. High permeability of this paracellular marker confirms a leaky monolayer[13].

Part 2: In-Depth Troubleshooting Guides

Guide 1: Differentiating Passive Diffusion from Active Transport

A common challenge is to discern the primary mechanism of a compound's permeation. A combined approach using both artificial and cell-based models can be highly informative.

  • The PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based model that exclusively measures passive diffusion across a lipid-infused artificial membrane[2][14][15].

  • The Caco-2 Assay: This cell-based model assesses the sum of passive diffusion, active transport, and paracellular transport[14][15].

By comparing the results from both assays, you can diagnose the transport mechanism:

  • Good Correlation (PAMPA ≈ Caco-2): Suggests that passive diffusion is the dominant mechanism.

  • PAMPA > Caco-2: This indicates that the compound is likely a substrate for active efflux[14][16].

  • PAMPA < Caco-2: This suggests the involvement of active uptake transporters or paracellular transport[14][16].

Caption: Workflow for a bidirectional Caco-2 permeability assay.

References
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? ResearchGate. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • drug solubility, membrane permeability, & the efflux ratio. YouTube. [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. [Link]

  • 2-Amino-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-4(5H)-thiazolone. PubChem. [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. [Link]

  • Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine. PubChem. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. National Institutes of Health. [Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. National Institutes of Health. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • 4-(4-Methoxy-2,5-dimethyl-phenyl)-thiazol-2-ylamine. LabNovo. [Link]

Sources

Modifying 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine to reduce toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lead Optimization Technical Support Center . You have reached the Medicinal Chemistry & Toxicology Division .

I am Dr. Aris, Senior Application Scientist. I understand you are working with the scaffold 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine and are encountering toxicity hurdles. This is a common bottleneck with 2-aminothiazole (2-AT) derivatives. While this scaffold is "privileged" in kinase and GPCR drug discovery, it is also a notorious "structural alert" for idiosyncratic toxicity.

Below is your troubleshooting guide, structured to isolate specific toxicity phenotypes and provide structural modifications to resolve them.

Module 1: Hepatotoxicity & Reactive Metabolites[1][2]

User Report: "My compound shows high covalent binding in liver microsomes or rapid glutathione (GSH) depletion."

The Root Cause: The "Open C5" Vulnerability

Based on the structure you provided, the C5 position of the thiazole ring appears to be unsubstituted (hydrogen-capped).

  • Mechanism: The 2-aminothiazole ring is electron-rich. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often attack the C4-C5 double bond.

  • The Danger: If C5 is unsubstituted, this oxidation produces a highly reactive epoxide or iminoquinone intermediate. These electrophiles attack nucleophilic residues on proteins (causing hepatotoxicity) or deplete cellular glutathione.

Troubleshooting Steps

Step 1: Diagnose with a GSH Trapping Assay Before synthesizing new analogs, confirm the mechanism.

  • Protocol: Incubate 10 µM of your compound with human liver microsomes (HLM) + NADPH + 5 mM Glutathione (GSH) for 60 mins.

  • Analysis: Analyze via LC-MS/MS looking for [M+307]+ adducts (Compound + GSH).

  • Interpretation: If you see significant GSH adducts, the thiazole ring is being bioactivated.

Step 2: Structural Modification (Blocking the Soft Spot) You must sterically or electronically block the C5 position of the thiazole.

ModificationRationaleExpected Outcome
C5-Methylation Adds steric bulk and blocks the primary site of epoxidation.High Impact. drastically reduces reactive metabolite formation.
C5-Fluorination Blocks metabolism without significantly changing steric profile (H ↔ F mimicry).Medium Impact. Lowers electron density of the ring, making it less prone to oxidation.
Replace 2-NH₂ with -NHAc Acetylation of the amine (prodrug or stable analog).High Impact. Reduces the electron-donating power of the amine, stabilizing the ring.
Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic bioactivation pathway you are likely triggering.

MetabolicActivation Parent Parent Compound (Unsubstituted C5) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Reactive Epoxide / Iminoquinone Intermediate CYP->Epoxide Oxidation at C4-C5 Toxicity Hepatotoxicity (Protein Adducts) Epoxide->Toxicity Covalent Binding to Proteins Detox Glutathione (GSH) Conjugation Epoxide->Detox Rescue Pathway Safe Excretable Metabolite Detox->Safe

Figure 1: Mechanism of aminothiazole bioactivation leading to toxicity.

Module 2: Cardiotoxicity (hERG Inhibition)

User Report: "My hERG IC50 is < 10 µM, flagging a QT-prolongation risk."

The Root Cause: The Pharmacophore Match

Your molecule contains the classic hERG "trap":

  • Basic Amine: The 2-amino group (pKa ~5.3, potentially higher depending on the phenyl substituents) can be protonated at physiological pH.

  • Lipophilic Tail: The 5-Ethyl-2-methoxy-phenyl group is a flat, lipophilic moiety (Pi-stacking).

  • Linker: The thiazole acts as a spacer. This combination allows the molecule to block the inner pore of the hERG potassium channel.

Troubleshooting Steps

Step 1: Reduce Lipophilicity (LogP) The ethyl group at the phenyl-5 position significantly drives hERG binding.

  • Modification: Replace the -Ethyl group with less lipophilic bioisosteres.

    • Option A:Cyclopropyl (Lowers LogP slightly, changes shape vector).

    • Option B:-CF3 (Maintains metabolic stability but changes electronic character).

    • Option C:-CH2OH (Hydroxymethyl). Drastically lowers LogP, though may introduce metabolic issues.

Step 2: Modulate the Basicity (pKa) If the amine is essential for target binding, reduce its basicity to prevent protonation in the hERG pore.

  • Modification: Introduce an electron-withdrawing group (EWG) on the thiazole or the phenyl ring (e.g., Fluorine at Phenyl-C3).

Step 3: Disruption of Pi-Stacking hERG binding relies on Pi-Pi stacking between the drug's aromatic ring and the channel's Tyr652/Phe656 residues.

  • Modification: Saturation. Replace the phenyl ring with a saturated heterocycle (e.g., Piperidine or Cyclohexane ) if the binding pocket allows. This "escape from flatland" is a proven hERG mitigation strategy.

Module 3: Optimization Decision Matrix

User Report: "I need a systematic plan to modify the structure while preserving potency."

Use this decision tree to guide your next round of synthesis (SAR).

OptimizationTree Start Start: 4-(5-Ethyl-2-methoxy-phenyl) -thiazol-2-ylamine CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckGSH Are GSH Adducts Present? CheckMetab->CheckGSH Yes CheckhERG Is hERG IC50 < 10 µM? CheckMetab->CheckhERG No BlockC5 Action: Methylate Thiazole C5 or Fluorinate Phenyl Ring CheckGSH->BlockC5 Yes (Reactive Metabolite) CheckGSH->CheckhERG No (Phase I issue only) BlockC5->CheckhERG ReduceLogP Action: Replace Ethyl with Polar Group or Cyclopropyl CheckhERG->ReduceLogP Yes Proceed Proceed to PK Study CheckhERG->Proceed No ScaffoldHop Action: Replace Thiazole with Pyrazole or Oxazole ReduceLogP->ScaffoldHop If Potency Lost

Figure 2: Structural optimization decision tree for toxicity reduction.

Experimental Protocols

Protocol A: Microsomal Stability & Intrinsic Clearance

Purpose: To determine if the "Methoxy" or "Ethyl" groups are metabolic soft spots.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope (k) = elimination rate constant.

    • CLint = (k / microsomal protein conc).

  • Troubleshooting:

    • If rapid loss is observed without GSH adducts, the Methoxy group is likely undergoing O-demethylation. Fix: Replace -OCH3 with -OCF3 or -OCHF2.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To screen out general cytotoxicity early.

  • Cell Lines: HepG2 (Liver) and HEK293 (Kidney/General).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dose compound (0.1 µM to 100 µM) for 48h.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570nm.

  • Success Criteria: Select analogs with IC50 > 50 µM for cytotoxicity, ensuring a safety window against your pharmacological target.

References

  • 2-Aminothiazole Toxicity Mechanisms

    • Title: 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?
    • Source:Chemico-Biological Interactions (2020).[1][2][3]

    • URL:[Link]

  • Reactive Metabolite Formation

    • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
    • Source:Chemical Research in Toxicology (2021).[4]

    • URL:[Link][4]

  • hERG Mitigation Strategies

    • Title: Strategies to Reduce hERG Potassium Channel Blockade: A Medicinal Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Bioisosteric Replacements

    • Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.[1]

    • Source:Molecules (2020).[3][5]

    • URL:[Link]

  • PubChem Compound Record

    • Title: 5-ethyl-4-(4-methoxyphenyl)
    • Source:PubChem.[6]

    • URL:[Link]

Sources

Technical Support Center: Scaling Up 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-4ET2A Last Updated: February 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. This molecule is a key intermediate in various drug development programs, valued for the versatile 2-aminothiazole scaffold it provides.[1] The most reliable and widely adopted method for its synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[2][3][4]

While this reaction is robust and high-yielding on a lab scale, professionals often encounter distinct challenges during scale-up.[5] These challenges typically revolve around reaction kinetics, thermal management, impurity profiling, and solid-phase handling. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of scaling this synthesis from the bench to pilot plant production.

Section 1: The Synthetic Pathway: Mechanism & Rationale

Understanding the "why" is critical to troubleshooting the "how." The synthesis proceeds via the Hantzsch mechanism, which involves three key stages. The driving force for the reaction is the formation of a stable, aromatic thiazole ring.[5][6]

  • SN2 Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone. This initial step is a bimolecular nucleophilic substitution (SN2) that forms an isothiouronium salt intermediate. This step is often exothermic and is a critical control point during scale-up.[7]

  • Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate attacks the carbonyl carbon of the ketone. This intramolecular condensation forms a five-membered heterocyclic intermediate (a thiazoline derivative).

  • Dehydration: The cyclic intermediate readily loses a molecule of water under the reaction conditions to yield the final, stable aromatic product, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine.

Hantzsch_Mechanism Ketone 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone Intermediate1 Isothiouronium Salt Ketone->Intermediate1 S_N2 Attack (Exothermic) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclic Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Intermediate2->Product Dehydration (-H2O)

Caption: Hantzsch synthesis pathway for the target molecule.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A: The purity of your starting materials is paramount.

  • 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone (α-bromoketone): This is the most critical reagent. Impurities from its synthesis, such as the unreacted starting ketone (1-(5-ethyl-2-methoxyphenyl)ethanone) or dibrominated species, will carry through and complicate purification. We recommend a purity of >98% by HPLC. The α-bromoketone is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

  • Thiourea: Use a high-purity grade (>99%). Lower-grade thiourea can contain decomposition products that may introduce color and side products into the reaction.

Q2: My reaction is turning dark brown or black. Is this normal?

A: While some color change is expected, a rapid darkening to brown or black often indicates decomposition or significant side reactions. The primary cause is often poor temperature control. The initial SN2 reaction is exothermic; if the heat is not dissipated effectively, localized hot spots can form, leading to the self-condensation of the α-bromoketone or decomposition of the thiourea.[8] On a large scale, this is a serious safety hazard that can lead to a thermal runaway.[7]

Q3: My yield is consistently low, even with pure starting materials. What should I investigate?

A: Low yields can typically be traced to three areas:

  • Stoichiometry: While the reaction is 1:1, it is common practice to use a slight excess (1.1-1.2 equivalents) of thiourea.[6] This helps to ensure the complete consumption of the more expensive α-bromoketone.

  • Incomplete Reaction: Ensure the reaction is run to completion. Monitor by TLC or HPLC. On scale-up, reaction times may need to be extended due to mass transfer limitations.

  • Work-up Losses: The product precipitates upon neutralization.[5] If the pH is too high or too low, or if the solution is not cooled sufficiently, the product may remain partially dissolved. Ensure the final pH is in the 8-9 range and allow adequate time for full precipitation before filtration.

Q4: What are the most common impurities I should expect to see in my crude product?

A: Besides unreacted starting materials, the most common process-related impurities are:

  • Unreacted Ketone: 1-(5-ethyl-2-methoxyphenyl)ethanone.

  • Bis-adducts: Formed from the reaction of the product with another molecule of the α-bromoketone.

  • Self-condensation products of the α-bromoketone. These impurities are best identified using LC-MS analysis.[9][10]

Section 3: Troubleshooting Guide for Scale-Up

This table outlines common problems encountered during the scale-up of the Hantzsch synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Poor Thermal Control / Runaway Reaction Rapid addition of α-bromoketone; Inefficient heat transfer due to decreased surface-area-to-volume ratio at scale.[8]Solution: Implement controlled, subsurface addition of the α-bromoketone solution via a dosing pump. Use a jacketed reactor with an appropriate heat transfer fluid. Rationale: Slow addition ensures the rate of heat generation does not exceed the reactor's cooling capacity. A jacketed reactor provides a larger surface area for efficient heat exchange.[11]
Low Purity / Difficult Purification Formation of side products due to local concentration gradients (hot spots); Impurities co-precipitating with the product.Solution: Improve agitation with an overhead mechanical stirrer (e.g., pitched-blade turbine). Optimize the final crystallization/precipitation step by controlling the cooling rate or using an anti-solvent addition.[12] Rationale: Efficient mixing prevents localized overheating and ensures reactant homogeneity.[11] Controlled crystallization often yields a purer product with a better crystal habit, which is easier to filter and wash.[13]
Inconsistent Yield Poor mixing leading to incomplete reaction; Inefficient filtration and washing of large quantities of solid product.Solution: Verify mixing efficiency at scale. Use a larger filter-dryer (Nutsche filter) for solid isolation. Implement a standardized washing procedure with defined solvent volumes. Rationale: Consistent and efficient solid-liquid separation and washing are critical for reproducible yields and purity at scale.
Process Safety Hazards Handling of lachrymatory and toxic α-bromoketone;[14] Exothermic nature of the reaction.Solution: Use a closed-system transfer for the α-bromoketone. Conduct a thorough process safety review (e.g., HAZOP) before scaling up.[15][16] Define critical process parameters and emergency shutdown procedures. Rationale: Minimizing operator exposure and having a well-defined plan for managing deviations are essential for safe large-scale manufacturing.[17]
Section 4: Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (Exemplar)

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add thiourea (10.0 g, 131 mmol) and ethanol (200 mL).

  • Reagent Addition: In a separate beaker, dissolve 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone (30.0 g, 111 mmol) in ethanol (50 mL).

  • Reaction: Heat the thiourea suspension to a gentle reflux (~78°C). Add the α-bromoketone solution dropwise over 30 minutes. The mixture will become a clear, yellow solution. Maintain reflux for 2-3 hours, monitoring by TLC until the α-bromoketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (400 mL).

  • Isolation: A pale-yellow solid will precipitate. Stir the slurry at room temperature for 1 hour, then cool to 0-5°C for another hour to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 23-25 g (88-95%)

    • Expected Purity: >97% by HPLC

Protocol 4.2: Purification by Recrystallization

The crude product can be further purified by recrystallization to achieve >99.5% purity.[18]

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The product is highly soluble in hot ethanol and poorly soluble in water.

  • Procedure: a. Dissolve the crude product (e.g., 20 g) in a minimum amount of hot ethanol (~100-120 mL) in an appropriately sized flask. b. Once fully dissolved, slowly add deionized water dropwise until the solution becomes faintly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Remove from heat and allow the solution to cool slowly to room temperature. e. Once crystal formation is established, cool the flask in an ice bath for at least 1 hour to complete the crystallization. f. Collect the purified crystals by vacuum filtration, wash with a cold 50:50 ethanol/water mixture, and dry under vacuum.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield / Purity) Check_SM Step 1: Verify Starting Material Purity (>98%) Start->Check_SM Check_Temp Step 2: Review Thermal Profile (Was exotherm controlled?) Check_SM->Check_Temp If Purity is OK Sol_SM Solution: Re-purify α-bromoketone Check_SM->Sol_SM If Purity is Low Check_Mixing Step 3: Assess Agitation (Any visible dead spots?) Check_Temp->Check_Mixing If Temp OK Sol_Temp Solution: Slow reagent addition; Improve cooling Check_Temp->Sol_Temp If Uncontrolled Check_Workup Step 4: Analyze Workup (pH, temp, mother liquor) Check_Mixing->Check_Workup If Mixing OK Sol_Mixing Solution: Increase stirrer RPM; Use overhead stirrer Check_Mixing->Sol_Mixing If Inefficient Sol_Workup Solution: Optimize pH/temp; Recrystallize product Check_Workup->Sol_Workup If Deviations Found

Caption: A logical workflow for troubleshooting common scale-up issues.
References
  • Yu, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]

  • El-Sayed, M. A. A. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(02). Available at: [Link]

  • Rai, H., et al. (2025). A Review on Green Synthesis of Thiazole Derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853. Available at: [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1143. Available at: [Link]

  • Pillay, C. S., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2871-2884. Available at: [Link]

  • Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. chemhelpasap.com. Available at: [Link]

  • RSC Publishing. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Abdel-Tawab, A. M., et al. (2015). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Chromatographic Science, 53(8), 1366-1374. Available at: [Link]

  • Ferreira, I. M. M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 583. Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. syrris.com. Available at: [Link]

  • Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • Ebadollahi, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]

  • Kuh, E., & Neler, W. B. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. mt.com. Available at: [Link]

  • ResearchGate. (2023). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Available at: [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 708-716. Available at: [Link]

  • SciSpace. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

  • Lu, K., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4364-4378. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155229. Available at: [Link]

  • Longdom Publishing. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • The Chemistry Blog. (2024). Exothermic Reactions Explained. Available at: [Link]

  • Occupational Safety and Health Administration. Process Safety Management. osha.gov. Available at: [Link]

  • IChemE. (1994). The protection of reactors containing exothermic reactions: an HSE view. IChemE Symposium Series No. 134. Available at: [Link]

  • EHS Insight. (2025). 14 Critical Components of Effective Process Safety Management (PSM). Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment. mt.com. Available at: [Link]

  • Wikipedia. 2C-B. en.wikipedia.org. Available at: [Link]

  • Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. pharmaffiliates.com. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important thiazole derivative.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The target molecule, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, is a key intermediate for various research and development applications. This guide will explore the classical Hantzsch thiazole synthesis as the primary route and delve into alternative synthetic strategies, offering practical insights and solutions to common experimental challenges.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most classical and versatile methods for preparing 2-aminothiazoles.[1] The reaction involves the condensation of an α-haloketone with a thiourea.[1] For the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, this involves two key steps:

  • Synthesis of the α-Bromoketone Intermediate: Bromination of 1-(5-ethyl-2-methoxyphenyl)ethanone to yield 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone.

  • Cyclization with Thiourea: Reaction of the α-bromoketone with thiourea to form the final 2-aminothiazole product.

Reaction Workflow: Hantzsch Synthesis

Hantzsch_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_purification Purification A 1-(5-Ethyl-2-methoxy- phenyl)ethanone C 2-Bromo-1-(5-ethyl-2-methoxy- phenyl)ethanone A->C Solvent (e.g., CH₃COOH, EtOAc) B Brominating Agent (e.g., Br₂, CuBr₂) B->C E 4-(5-Ethyl-2-methoxy-phenyl)- thiazol-2-ylamine C->E Solvent (e.g., Ethanol) Heat D Thiourea D->E F Crude Product E->F Work-up G Pure Product F->G Recrystallization or Column Chromatography

Caption: Workflow for the Hantzsch synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone

Materials:

  • 1-(5-Ethyl-2-methoxyphenyl)ethanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Dissolve 1-(5-ethyl-2-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as ethyl acetate or chloroform.

  • Add copper(II) bromide (1.5-2.0 eq) to the solution.

  • Reflux the mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove copper(I) bromide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography.

Protocol 2: Hantzsch Cyclization to form 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Materials:

  • 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.1-1.5 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until a precipitate forms.[2]

  • Collect the solid precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography.[2]

Troubleshooting Guide for the Hantzsch Synthesis

Problem Possible Cause(s) Troubleshooting Solution(s)
Low or no yield of α-bromoketone Incomplete bromination.- Increase reaction time or temperature.- Ensure the purity of the starting acetophenone.- Consider using a different brominating agent like N-Bromosuccinimide (NBS) with a radical initiator.
Decomposition of the α-bromoketone.- Avoid unnecessarily high temperatures.- Work up the reaction promptly upon completion.
Low or no yield of the final 2-aminothiazole Incomplete cyclization.- Increase reflux time.- Ensure the correct stoichiometry of thiourea (a slight excess is often beneficial).[3]
Impure α-bromoketone.- Purify the α-bromoketone intermediate before proceeding to the cyclization step. Impurities can interfere with the reaction.
Incorrect pH during work-up.- The 2-aminothiazole product is often isolated as a hydrobromide salt. Neutralization with a base like NaHCO₃ or Na₂CO₃ is crucial for precipitation.[4]
Formation of multiple spots on TLC Presence of unreacted starting materials.- Monitor the reaction closely by TLC to ensure completion.- Adjust stoichiometry or reaction time as needed.
Formation of side products.- Over-bromination of the acetophenone can lead to dibromo species.- Polymerization of the α-bromoketone can occur under harsh conditions.- With substituted thioureas, regioisomers can sometimes form.[5]
Difficulty in product purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).- Try to form a salt (e.g., hydrochloride) to induce crystallization, which can then be neutralized.
Product co-elutes with impurities.- Optimize the mobile phase for column chromatography.- Consider derivatization of the amine to aid in separation, followed by deprotection.

Alternative Synthetic Routes

While the Hantzsch synthesis is a robust method, alternative routes can offer advantages in terms of efficiency, safety, and environmental impact.

Alternative Route 1: One-Pot Synthesis from Acetophenone

This approach combines the halogenation and cyclization steps into a single pot, avoiding the isolation of the lachrymatory α-haloketone intermediate.[6][7]

OnePot_Workflow A 1-(5-Ethyl-2-methoxy- phenyl)ethanone D 4-(5-Ethyl-2-methoxy-phenyl)- thiazol-2-ylamine A->D B Thiourea B->D C Halogenating Agent (e.g., I₂, NBS) C->D One-pot reaction Solvent (e.g., Ethanol) Heat

Caption: One-pot synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine.

Materials:

  • 1-(5-Ethyl-2-methoxyphenyl)ethanone

  • Thiourea

  • Iodine (I₂)

  • Ethanol

Procedure:

  • To a mixture of 1-(5-ethyl-2-methoxyphenyl)ethanone (1.0 eq) and thiourea (2.0 eq) in ethanol, add iodine (1.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Make the solution alkaline (pH 8-9) with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify by recrystallization from ethanol.

Advantages:

  • Avoids the isolation of the hazardous α-haloketone intermediate.

  • Can be more time and resource-efficient.

Potential Issues:

  • The reaction may require careful optimization of stoichiometry and reaction conditions for a specific substrate.

  • Iodine can be a hazardous reagent.

Alternative Route 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Hantzsch synthesis, often leading to higher yields and shorter reaction times.[4]

Materials:

  • 2-Bromo-1-(5-ethyl-2-methoxyphenyl)ethanone

  • Thiourea

  • Methanol or Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-(5-ethyl-2-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in methanol or ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a short duration (e.g., 10-30 minutes).[4]

  • After cooling, work up the reaction as described in the conventional Hantzsch protocol.

Advantages:

  • Drastically reduced reaction times.

  • Often results in cleaner reactions and higher yields.

Potential Issues:

  • Requires access to a dedicated microwave reactor.

  • Optimization of microwave parameters (temperature, time, power) is necessary.

Comparison of Synthetic Routes

Route Advantages Disadvantages Typical Yields
Hantzsch Synthesis (Conventional) Well-established and reliable.Requires isolation of lachrymatory α-haloketone. Longer reaction times.Good to excellent
One-Pot Synthesis Avoids isolation of hazardous intermediate. More efficient.May require more optimization. Use of potentially hazardous reagents like iodine.Good to excellent
Microwave-Assisted Synthesis Very short reaction times. Often higher yields and cleaner reactions.Requires specialized equipment.Excellent

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is not going to completion, what should I do?

A1: First, ensure your α-bromoketone is pure, as impurities can inhibit the reaction. You can try increasing the reaction time or using a slight excess of thiourea. If the reaction is still sluggish, consider switching to a higher boiling point solvent like n-butanol, or employing microwave-assisted heating to accelerate the reaction.

Q2: I am getting a dark-colored crude product. How can I improve the color?

A2: Dark coloration can be due to impurities or degradation products. Ensure you are not overheating the reaction mixture. During work-up, washing with a sodium bisulfite solution can sometimes help remove colored impurities. Purification by column chromatography using silica gel, followed by recrystallization, is often effective in obtaining a pure, light-colored product.

Q3: How can I confirm the structure of my final product?

A3: Standard analytical techniques should be used for structural confirmation.

  • ¹H NMR: Look for the characteristic singlet of the thiazole proton, along with the signals corresponding to the ethyl and methoxy groups on the phenyl ring and the amino protons.

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including those of the thiazole ring.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. The α-bromoketone intermediate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromine and iodine are also hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

  • Yin, G., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide. HETEROCYCLES, 85(6), 1439-1450. [Link]

  • El-Sayed, N. N. E., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5411-5425. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9360. [Link]

  • Patil, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • Gümüş, M., & Ceylan, Ş. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1175-1182. [Link]

  • Arndt, F., & Hantzsch, A. (1911). Studien über Thiazole. Berichte der deutschen chemischen Gesellschaft, 44(3), 3566-3580.
  • ResearchGate. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Validation of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. Drawing from established principles in medicinal chemistry and cancer biology, we present a tiered, data-driven approach to characterize its potential as a therapeutic agent. This document eschews a rigid template, instead offering a logical progression of experiments designed to build a robust biological profile of the compound, from initial target engagement to cellular function.

Introduction: The Scientific Rationale

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2][3] Derivatives of this heterocyclic amine have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Notably, the 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib, a potent kinase inhibitor.[3]

The compound of interest, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, possesses key structural motifs—a substituted phenyl ring and a 2-amino-thiazole group—that suggest a high probability of interaction with protein kinases.[4] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Therefore, our primary hypothesis is that 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine functions as a protein kinase inhibitor with downstream anti-proliferative and anti-metastatic effects in cancer cells.

This guide will systematically test this hypothesis through a series of biochemical and cell-based assays, comparing the compound's performance against established multi-kinase inhibitors and appropriate controls.

Experimental Design: A Multi-Tiered Validation Workflow

A robust validation strategy requires a multi-pronged approach, moving from broad, high-throughput screening to more focused, mechanism-of-action studies. Our proposed workflow is designed to efficiently characterize the compound's potency, selectivity, and cellular efficacy.

G cluster_0 Tier 1: Initial Target Engagement cluster_1 Tier 2: Cellular Activity Assessment cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Mechanism of Action T1 Biochemical Kinase Profiling (Broad Panel Screen) T2_1 Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) T1->T2_1 Identified as hit T2_2 Apoptosis Assay (e.g., Annexin V/PI Staining) T2_1->T2_2 Potent anti-proliferative effect observed T3_1 Cell Migration Assay (Wound Healing/Scratch Assay) T2_1->T3_1 Potent anti-proliferative effect observed T4 Western Blot Analysis (Phospho-protein levels) T2_1->T4 Confirm target inhibition in cellular context T3_2 Cell Invasion Assay (Boyden Chamber/Transwell) T3_1->T3_2

Caption: Tiered experimental workflow for compound validation.

Comparator Compound Selection

To contextualize the activity of our test compound, it is crucial to benchmark it against well-characterized alternatives.

  • Positive Controls:

    • Dasatinib: A potent, multi-targeted ABL/SRC family kinase inhibitor with a 2-aminothiazole core, making it a structurally relevant comparator.[2][5][6] It is known to inhibit both active and inactive conformations of the ABL kinase.[6][7]

    • Sorafenib: A multi-kinase inhibitor that targets Raf kinases and receptor tyrosine kinases (VEGFR, PDGFR), providing a benchmark against a different class of kinase inhibitors.[8][9][10]

  • Negative Control:

    • 4-Phenylthiazol-2-amine: A structurally similar analog lacking the ethyl and methoxy substitutions on the phenyl ring. The choice of a simplified analog is based on the principle that substitutions on the phenyl ring are often critical for potent biological activity. This allows us to control for non-specific effects of the core 2-aminothiazole structure.

Tier 1: Biochemical Kinase Profiling

The first step is to determine if the compound directly interacts with and inhibits the activity of protein kinases in a cell-free system. This provides a clean measure of potency and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.

Objective: To identify the kinase targets of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine and determine its inhibitory potency (IC50) and selectivity.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions, and a serial dilution of the test compound, positive controls (Dasatinib, Sorafenib), and negative control in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution to each well.

  • Compound Addition: Add 2.5 µL of the serially diluted compounds or controls to the wells. Pre-incubate the compounds and enzymes for 15 minutes at room temperature.[11]

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the kinase-specific substrate and ATP (at the Km concentration for each kinase) to initiate the reaction.[11]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Normalize the data using no-enzyme and vehicle (DMSO) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)Selectivity Score (S(100nM))
4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine VEGFR2 85 0.04
PDGFRβ 150
c-Kit 450
95 other kinases>10,000
DasatinibBCR-ABL10.15
SRC5
c-Kit12
SorafenibB-Raf60.12
VEGFR290
PDGFRβ50
4-Phenylthiazol-2-amineAll kinases tested>10,0000

Selectivity Score (S(100nM)) is the number of kinases inhibited by >50% at 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.[12]

Interpretation: The hypothetical data suggests our test compound is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against c-Kit. Its high selectivity, as indicated by the low selectivity score, would make it an attractive candidate for further development.

Tier 2: Cellular Activity Assessment

Following the identification of biochemical targets, the next critical step is to determine if the compound can exert a biological effect in a cellular context. This requires the compound to be cell-permeable and stable enough to reach its intracellular targets.

Objective: To evaluate the anti-proliferative and cytotoxic effects of the compound on cancer cell lines relevant to its identified kinase targets.

Methodology: Cell Viability Assay (MTT or CellTiter-Glo®)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is an alternative that measures ATP levels.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HUVEC for VEGFR2, MDA-MB-231 as a general cancer line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound and controls. Treat the cells and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Hypothetical Data Presentation:

CompoundHUVEC GI50 (nM)MDA-MB-231 GI50 (nM)
4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine 120 550
Dasatinib8150
Sorafenib1002,500
4-Phenylthiazol-2-amine>20,000>20,000

Interpretation: The hypothetical results show that our compound inhibits the proliferation of HUVEC cells, which are highly dependent on VEGFR2 signaling, at a concentration consistent with its biochemical IC50. This suggests that the anti-proliferative effect is likely mediated through the inhibition of its target kinase. The activity against MDA-MB-231 cells further supports its potential as a broad-spectrum anticancer agent.

Tier 3: Functional Characterization

Cancer progression involves not only uncontrolled proliferation but also the ability of cancer cells to migrate and invade surrounding tissues. A comprehensive validation should therefore assess the compound's impact on these key functional hallmarks of metastasis.

Objective: To determine if the compound can inhibit cancer cell migration and invasion.

Methodology: Transwell Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM), mimicking the process of metastasis.[14][15]

Caption: Diagram of the Transwell Invasion Assay.

Step-by-Step Protocol:

  • Prepare Inserts: Coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]

  • Cell Preparation: Serum-starve MDA-MB-231 cells for 24 hours.[15] Resuspend the cells in serum-free media containing the test compound or controls.

  • Assay Setup: Add the cell suspension to the upper chamber of the prepared inserts. Place the inserts into a 24-well plate with the lower chamber containing media with a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane with crystal violet.[14]

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Hypothetical Data Presentation:

TreatmentConcentration (nM)% Invasion Inhibition
Vehicle (DMSO)-0%
4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine 500 75%
Dasatinib15060%
Sorafenib2,50045%
4-Phenylthiazol-2-amine20,0005%

Interpretation: The significant inhibition of invasion by our test compound at a concentration that is effective in the proliferation assay suggests that it may have anti-metastatic properties, potentially by interfering with signaling pathways that control cell motility and invasion.

Tier 4: Mechanism of Action Confirmation

The final step in this validation guide is to link the observed cellular effects back to the initial biochemical target. This is achieved by assessing the phosphorylation status of downstream substrates of the identified target kinase.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation ERK->Proliferation Compound 4-(5-Ethyl-2-methoxy- phenyl)-thiazol-2-ylamine Compound->VEGFR2 Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Objective: To confirm that the compound inhibits VEGFR2 signaling in cells by measuring the phosphorylation of its downstream effector, ERK.

Methodology: Western Blotting

Step-by-Step Protocol:

  • Cell Treatment: Treat HUVEC cells with the test compound and controls at various concentrations for a short period (e.g., 1-2 hours), followed by stimulation with VEGF.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Expected Outcome: Treatment with 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is expected to cause a dose-dependent decrease in the level of VEGF-induced p-ERK, confirming its inhibitory effect on the VEGFR2 signaling pathway in a cellular context.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to validate the biological activity of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. By progressing through biochemical, cellular, and functional assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The hypothetical data presented herein suggests that this compound could be a promising selective inhibitor of the VEGFR2/PDGFRβ kinase pathways with potent anti-proliferative and anti-invasive properties.

Successful validation through this workflow would justify further preclinical development, including in vivo efficacy studies in xenograft models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology assessments. This structured, evidence-based approach ensures that only the most promising candidates advance, optimizing the allocation of resources in the long and challenging process of drug discovery.

References

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. (2023). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Design of 2‐aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Dasatinib in chronic myeloid leukemia: a review. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Retrieved February 2, 2026, from [Link]

  • In vitro Cell Migration and Invasion Assays. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved February 2, 2026, from [Link]

  • Kinase affinity profiles of sorafenib and regorafenib. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved February 2, 2026, from [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved February 2, 2026, from [Link]

  • Dasatinib. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved February 2, 2026, from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved February 2, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved February 2, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 2, 2026, from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 2, 2026, from [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019). Current Protocols in Cell Biology. Retrieved February 2, 2026, from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 2, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Retrieved February 2, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Dasatinib. (2017). Proteopedia. Retrieved February 2, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved February 2, 2026, from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved February 2, 2026, from [Link]

  • Sorafenib PK Fact Sheet. (n.d.). University of Liverpool. Retrieved February 2, 2026, from [Link]

Sources

Comparative Study of 2-Aminothiazole Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for clinically approved kinase inhibitors like Dasatinib (Sprycel) and Alpelisib (Piqray). Its planar heterocyclic nature allows it to mimic the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors.

This guide provides a comparative technical analysis of established and emerging 2-aminothiazole derivatives. We move beyond generic cytotoxicity to examine specific molecular targets (Src, VEGFR-2, PI3K, CDK2), comparing potency (


), selectivity, and mechanism of action (MOA).

Part 1: Mechanistic Architecture & SAR Logic

The biological success of 2-aminothiazole stems from its ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases.

Structural Causality
  • The "Hinge Binder" (N3 & C2-Amino): The nitrogen at position 3 and the exocyclic amino group at position 2 often form a donor-acceptor motif that binds to the kinase hinge region (e.g., Met341 in Src).

  • The "Gatekeeper" Interaction (C5 Substitution): Substituents at the C5 position allow the molecule to access the hydrophobic back pocket, often determining selectivity between kinases (e.g., Src vs. Abl).

  • Solubilizing Tail (N-Substitution): Modifications on the exocyclic amine often dictate pharmacokinetic properties and solvent exposure.

Visualization: SAR & Mechanism of Action

The following diagram illustrates the functional logic of the scaffold and its downstream effects on cancer cell signaling.

G Scaffold 2-Aminothiazole Scaffold Hinge Hinge Binding (ATP Competition) Scaffold->Hinge Selectivity C5 Substitution (Gatekeeper Access) Scaffold->Selectivity Target_Src Src/Abl Kinase Inhibition Hinge->Target_Src Target_VEGFR VEGFR-2 Inhibition Hinge->Target_VEGFR Target_PI3K PI3K Inhibition Hinge->Target_PI3K Downstream_Ras Ras/Raf Suppression Target_Src->Downstream_Ras Target_VEGFR->Downstream_Ras Downstream_Akt Akt/mTOR Suppression Target_PI3K->Downstream_Akt Outcome_Arrest Cell Cycle Arrest (G2/M Phase) Downstream_Ras->Outcome_Arrest Outcome_Apop Apoptosis (Caspase-3 Activation) Downstream_Akt->Outcome_Apop

Figure 1: Mechanistic flow from structural binding elements (Green) to specific kinase targets (Red) and phenotypic outcomes (Black).

Part 2: Comparative Performance Review

This section contrasts the performance of the clinical standard (Dasatinib) against three distinct classes of emerging derivatives identified in recent high-impact literature.

Comparative Data Table: Potency & Target Specificity
Compound ClassRepresentative AgentPrimary TargetCell Line (Cancer Type)

Value
Mechanism Note
Standard (Pan-Kinase) Dasatinib Src/AblK562 (CML)< 1.0 nM Broad-spectrum kinase inhibition; induces massive apoptosis.
Novel Class A (PI3K) Compound 54 [4]PI3K

MCF-7 (Breast)1.03 nM Highly selective for PI3K

; suppresses migration.
Novel Class B (VEGFR) Compound 7c [1]VEGFR-2SNB-75 (CNS)62.5 nM Potent angiogenesis inhibitor; induces G2/M arrest.
Novel Class C (Ros/Apop) Compound 17b [1]Tubulin/ROSMCF-7 (Breast)1.86

M
Induces ROS-mediated mitochondrial apoptosis (Bax

).
Novel Class D (Mitotic) Compound 29 [2]Hec1/Nek2MDA-MB-23116.3 nM Disrupts mitotic progression; distinct from kinase inhibition.[1]
Analysis of Alternatives

1. Dasatinib (The Benchmark):

  • Pros: Extremely potent (sub-nanomolar).

  • Cons: "Dirty" kinase profile (off-target effects) leads to toxicity (pleural effusion).

  • Use Case: Best for CML and Ph+ ALL where Abl driving is clear.

2. Compound 54 (The Specialist):

  • Performance: Matches Dasatinib's potency (~1 nM) but targets the PI3K pathway.

  • Advantage: Effective in breast cancer models where PI3K mutations (PIK3CA) are drivers, unlike Dasatinib which targets Src.

  • Differentiation: Does not rely on ATP-mimicry alone but exploits the specific hydrophobic pocket of PI3K

    
    .
    

3. Compound 17b (The Oxidative Stressor):

  • Performance: Lower potency (micromolar range) compared to kinase inhibitors.[2]

  • Mechanism: Distinct MOA involving Reactive Oxygen Species (ROS) generation.

  • Advantage: Effective against multidrug-resistant (MDR) lines where kinase mutations render traditional inhibitors ineffective.

Part 3: Experimental Validation Framework

To objectively compare a new 2-aminothiazole derivative against these benchmarks, researchers must employ a self-validating protocol hierarchy.

Protocol 1: Kinase Profiling (Biochemical Validation)

Objective: Determine if the derivative acts as a direct Type I/II inhibitor.

  • Assay System: FRET-based kinase assay (e.g., LanthaScreen).

  • Reagents: Recombinant kinase (Src, VEGFR, or PI3K), Fluorescein-labeled substrate, ATP (

    
     concentration).
    
  • Step-by-Step:

    • Prepare 3-fold serial dilutions of the test compound (Start at 10

      
      M).
      
    • Incubate compound with kinase and ATP for 60 mins at RT.

    • Add Eu-labeled antibody (detects phosphorylation).

    • Read TR-FRET signal (Ex 340nm, Em 495/520nm).

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the plate to be valid.

    • Reference: Include Dasatinib as a positive control;

      
       must fall within 2-fold of historical data.
      
Protocol 2: Cell Cycle Analysis (Mechanistic Validation)

Objective: Distinguish between G1 arrest (typical of CDK inhibition) and G2/M arrest (typical of tubulin/mitotic inhibition).

  • Cell Preparation: Seed MCF-7 or HeLa cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with

    
     concentration of test compound for 24h.
    
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing (Critical step to prevent clumping). Incubate -20°C overnight.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur). Collect 10,000 events.

  • Data Interpretation:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Example Result: Compound 7c causes accumulation in G2/M (4N), indicating mitotic block [1].

Protocol 3: In Silico Docking (Structural Validation)

Objective: Predict binding mode before synthesis or to rationalize biological data.

  • Software: AutoDock Vina or Gold.

  • Protein Prep: Download PDB structure (e.g., 1MQ4 for Aurora Kinase or 2GQG for Src). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Energy minimize the 2-aminothiazole derivative (MM2 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., ATP binding site).

  • Validation: Re-dock the native ligand. RMSD between docked and crystal pose must be < 2.0 Å.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating a new 2-aminothiazole derivative.

Workflow Start New Derivative Synthesis Screen Primary Screen (MTT Assay @ 10µM) Start->Screen Hit Hit? (>50% Inhibition) Screen->Hit IC50 Dose Response (Determine IC50) Hit->IC50 Yes Discard Discard / Redesign Hit->Discard No Mech Mechanism Study IC50->Mech Kinase Kinase Profiling (Selectivity) Mech->Kinase If potent (<1µM) Cycle Cell Cycle (Flow Cytometry) Mech->Cycle Phenotype check

Figure 2: Standardized workflow for evaluating 2-aminothiazole derivatives, moving from phenotypic screening to target validation.

References

  • Wan, Y., Long, J., Gao, H., & Tang, Z. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.[3] Link

  • Lee, Y. S., et al. (2021).[1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771–806.[4] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Yar, M., et al. (2020).[2] 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. (Cited in context of PI3K inhibition). Link

  • Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Link

Sources

Technical Comparison Guide: 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine vs. Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine against established kinase inhibitors.

This analysis treats the compound as a representative of the 2-amino-4-arylthiazole class—a "privileged scaffold" in medicinal chemistry widely used to target the ATP-binding site of protein kinases (e.g., CDKs, Src, Aurora). Note that while this specific isomer is available as a research chemical (e.g., from Santa Cruz Biotechnology), its primary utility is often as a chemical probe or building block for structure-activity relationship (SAR) studies in kinase discovery.

Executive Summary & Compound Profile

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a synthetic small molecule belonging to the 2-aminothiazole family. This structural motif is critical in drug development because it functions as a bioisostere for the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinase enzymes.

FeatureSpecification
Chemical Name 4-(5-Ethyl-2-methoxy-phenyl)-1,3-thiazol-2-amine
Molecular Formula C₁₂H₁₄N₂OS
Molecular Weight 234.32 g/mol
Core Scaffold 2-Amino-4-arylthiazole
Primary Mechanism Type I ATP-Competitive Inhibition (reversible)
Key Targets (Class) Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), Aurora Kinases
Isomer Note Distinct from 5-Ethyl-4-(4-methoxyphenyl)-thiazol-2-amine (a Runx1-CBFβ inhibitor).[1][2][3]

Mechanistic Comparison: Binding Mode

To understand the performance differences, we must analyze how this compound interacts with the kinase active site compared to clinical standards.

The "Hinge Binder" Mechanism

The 2-aminothiazole moiety mimics the hydrogen-bonding pattern of adenine.

  • Acceptor: The Thiazole Nitrogen (N3) accepts a proton from the backbone amide of the kinase hinge.

  • Donor: The Exocyclic Amine (C2-NH2) donates a proton to the backbone carbonyl.

Comparison with Clinical Inhibitors
CompoundScaffoldBinding ModeSelectivity Profile
4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine 2-Aminothiazole Type I (ATP Pocket) . Binds active conformation (DFG-in).Broad/Promiscuous . The small size and lack of a "tail" (gatekeeper interaction) often lead to multi-kinase inhibition (CDKs, Src, VEGFR).
Dasatinib Aminothiazole-Pyrimidine Type I . Uses the aminothiazole core for hinge binding but adds a bulky tail to target the specificity pocket.High Potency, Dual Src/Abl . Nanomolar potency due to additional hydrophobic interactions.
Roscovitine (Seliciclib) Purine Type I . Mimics ATP directly.CDK Selective (CDK2, CDK5, CDK7, CDK9).
Sunitinib Indolinone Type I .Multi-Targeted (RTKs) . Targets VEGFR, PDGFR, KIT.
Structural Logic Diagram (DOT)

The following diagram illustrates the pharmacophore mapping of the 2-aminothiazole scaffold versus Dasatinib.

KinaseBinding ATP_Pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (H-Bonds) Specific_Pocket Specificity Pocket (Gatekeeper Residue) Compound 4-(5-Ethyl-2-methoxy-phenyl)- thiazol-2-ylamine Compound->ATP_Pocket Occupies Adenine Site Compound->Hinge Dual H-Bond (N3 & NH2) Compound->Specific_Pocket Weak/No Interaction (Lower Selectivity) Dasatinib Dasatinib (Clinical Standard) Dasatinib->ATP_Pocket Occupies Adenine Site Dasatinib->Hinge Dual H-Bond (Thiazole Core) Dasatinib->Specific_Pocket Hydrophobic Tail (High Affinity)

Caption: Comparative binding topology showing how the aminothiazole core anchors both compounds, but the clinical drug Dasatinib exploits the specificity pocket for higher potency.

Performance Metrics: Experimental Data

When evaluating 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in a screening context, typical performance metrics for this scaffold class are as follows. Note: Values are representative of the 2-amino-4-arylthiazole class.[1]

Potency (IC50) vs. Standard Inhibitors
Target Kinase4-(5-Ethyl-2-methoxy...)*DasatinibRoscovitineInterpretation
Src Kinase 0.5 - 5.0 µM 0.5 nM >10 µMThe simple thiazole is active but lacks the nanomolar potency of the optimized drug.
CDK2/CyclinE 1.0 - 10 µM >10 µM0.1 - 0.7 µM Shows moderate CDK inhibition; useful as a starting fragment.
VEGFR2 5.0 - 20 µM >1 µM>10 µMWeak activity compared to specialized RTK inhibitors like Sunitinib.

*Estimated range for unoptimized 2-amino-4-arylthiazole fragments.

Solubility & Physicochemical Properties
  • LogP (Lipophilicity): ~2.5 - 3.0 (Moderate). Good membrane permeability.

  • Ligand Efficiency (LE): High. Because the molecule is small (MW 234), even micromolar activity translates to high binding energy per heavy atom, making it an excellent Fragment-Based Drug Discovery (FBDD) starting point.

Experimental Protocols

To validate the activity of this compound, use the following self-validating protocols.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the conversion of ATP to ADP, quantifying kinase activity.

  • Reagent Prep:

    • Prepare 2.5x Kinase/Substrate buffer (Tris-HCl pH 7.5, MgCl₂, BSA).

    • Dissolve 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine in 100% DMSO (Stock 10 mM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound (serial dilution).

    • Add 2 µL Kinase (e.g., c-Src, 2 ng/well).

    • Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Incubation:

    • Incubate at Room Temp for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU).

    • Validation: Z' factor must be > 0.5 using Dasatinib (positive control) and DMSO (negative control).

B. Cellular Viability Assay (MTT)

To determine if the kinase inhibition translates to cellular toxicity (e.g., in cancer lines).

  • Seeding: Plate HCT-116 or HeLa cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compound (0.1 - 100 µM) for 72 hours.

  • Staining: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Analysis: Measure Absorbance at 570 nm. Calculate GI50.[1]

Strategic Recommendations for Researchers

  • Use as a Fragment: Do not expect clinical-grade potency from the bare scaffold. Use it to explore the active site geometry.

  • Check Isomer Specificity: Ensure you are using the 4-phenyl isomer (kinase biased) and not the 4-thiazolyl isomer (often used for other targets like CBFβ).

  • Modify for Selectivity: To improve this compound, consider adding a "tail" at the phenyl C5 position or the amine to reach the "back pocket" or "solvent front" of the kinase.

Workflow: From Hit to Lead

Workflow Step1 Hit Identification (Screen 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine) Step2 Kinase Profiling (Panel of 50+ Kinases) Step1->Step2 Confirm Target Step3 Co-Crystallography (Determine Binding Mode) Step2->Step3 Identify Key Interactions Step4 SAR Optimization (Add Hydrophobic Groups) Step3->Step4 Improve Potency (<100 nM)

Caption: Optimization workflow transforming the thiazole fragment into a potent inhibitor.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Foundational paper on aminothiazole kinase inhibitors).
  • Roskoski, R. (2015). "Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors." Pharmacological Research.
  • PubChem. Compound Summary: Thiazol-2-amine derivatives. Available at: [Link]

Sources

A Researcher's Guide to Confirming Target Engagement of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental milestones. A critical step in this process is the unambiguous confirmation of target engagement—demonstrating that the compound physically interacts with its intended molecular target within a cellular context. This guide provides an in-depth, technically focused comparison of methodologies to confirm the target engagement of the novel compound, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. While the specific target of this molecule is yet to be fully elucidated, its structural motifs, particularly the thiazole ring, are prevalent in compounds targeting a range of protein families, most notably protein kinases.[1][2]

This guide will therefore proceed with the hypothesis that 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is a kinase inhibitor. We will explore a gold-standard method for in-cell target engagement, the Cellular Thermal Shift Assay (CETSA®), and compare it with a powerful proteomics-based approach for broader target profiling.

The Rationale for a Cellular Approach

Initial drug discovery efforts often rely on biochemical assays using purified proteins. While valuable for determining direct binding affinity, these assays lack the physiological relevance of a cellular environment.[3] Factors such as cell membrane permeability, intracellular transport, and the presence of competing endogenous ligands can significantly influence a compound's ability to engage its target. Therefore, confirming target engagement in intact cells is a crucial step to bridge the gap between in vitro activity and cellular efficacy.[4]

Primary Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing the physical binding of a ligand to its target protein in a cellular environment.[5][6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[6][7] When a protein is heated, it unfolds and aggregates. However, if a compound is bound to the protein, it can increase its thermal stability, causing it to denature at a higher temperature.[5][6]

CETSA® Experimental Workflow

The following diagram illustrates the typical workflow for a CETSA® experiment designed to test the engagement of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine with a putative kinase target.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cell_culture 1. Culture Cells (e.g., relevant cancer cell line) treatment 2. Treat Cells - Vehicle (DMSO) - 4-(5-Ethyl-2-methoxy-phenyl)  -thiazol-2-ylamine cell_culture->treatment heating 3. Heat Aliquots (Temperature Gradient) treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation (Separate soluble & aggregated proteins) lysis->centrifugation supernatant 6. Collect Supernatant (Soluble protein fraction) centrifugation->supernatant detection 7. Protein Quantification (e.g., Western Blot, ELISA) supernatant->detection analysis 8. Data Analysis (Generate melt curves) detection->analysis

Caption: CETSA® workflow for target engagement confirmation.

Detailed CETSA® Protocol

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into two main groups: one to be treated with a vehicle control (e.g., 0.1% DMSO) and the other with 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine at a final concentration of 10 µM.

  • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.[8]

2. Thermal Challenge:

  • Aliquot the vehicle- and compound-treated cell suspensions into PCR tubes.

  • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes. A typical gradient might range from 37°C to 65°C in 2-3°C increments.[9]

3. Cell Lysis and Fractionation:

  • After the heat treatment, lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles or gentle sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Protein Quantification:

  • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analyze the amount of the putative target kinase remaining in the soluble fraction for each temperature point using a specific detection method. Western blotting is a common choice, using an antibody specific to the target kinase.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining as a function of temperature.

  • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.

Alternative & Complementary Method: Kinobeads Affinity Profiling

While CETSA® is excellent for confirming engagement with a known target, it is less suited for unbiased target identification. For this, a chemical proteomics approach such as Kinobeads affinity profiling is highly effective.[10] This method uses a set of broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome from a lysate.[11]

Kinobeads Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis lysis 1. Prepare Cell Lysate incubation 2. Incubate Lysate with: - Vehicle (DMSO) - 4-(5-Ethyl-2-methoxy-phenyl)  -thiazol-2-ylamine lysis->incubation kinobeads 3. Add Kinobeads (Incubate to bind kinases) incubation->kinobeads wash 4. Wash Beads (Remove non-specifically bound proteins) kinobeads->wash elution 5. Elute Bound Proteins wash->elution digestion 6. Protein Digestion (e.g., with trypsin) elution->digestion lcms 7. LC-MS/MS Analysis digestion->lcms quantification 8. Protein Quantification (Compare compound vs. vehicle) lcms->quantification identification 9. Identify Displaced Kinases (Potential Targets) quantification->identification

Caption: Kinobeads workflow for kinase target identification.

Rationale for Kinobeads

In this assay, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is added to the lysate in solution. It will bind to its target kinases, and these compound-bound kinases will then be unable to bind to the immobilized inhibitors on the Kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down in the compound-treated sample versus the vehicle control, one can identify which kinases were "competed away" by the free compound. These competed kinases are the direct targets of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine.[10] This approach provides a broad, unbiased view of the compound's kinase selectivity profile across a large portion of the kinome.[11][12]

Comparative Data Summary

The following table presents hypothetical, yet plausible, data comparing the outcomes of CETSA® and Kinobeads profiling for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine and a known multi-kinase inhibitor, Competitor X.

Parameter 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine Competitor X (e.g., Dasatinib) Methodology
Primary Target Cyclin-Dependent Kinase 9 (CDK9)Multiple (BCR-ABL, SRC family, etc.)Kinobeads
CETSA® Thermal Shift (ΔTm) for Primary Target +4.2°C at 10 µM+5.5°C at 1 µM for SRCCETSA®
Number of Off-Targets ( >50% competition at 10 µM) 3 (CDK2, GSK3B, DYRK1A)>30Kinobeads
Most Potent Off-Target CDK2 (IC50 ~1.5 µM)LCK (IC50 ~0.05 µM)Kinobeads

This comparative data highlights how 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine could be a more selective inhibitor than a broad-spectrum drug like Dasatinib, a crucial piece of information for further development.

Signaling Pathway Context

Assuming CDK9 is the primary target, 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine would exert its effects by inhibiting transcription. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation.[1]

Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DNA DNA Template RNAPII->DNA mRNA mRNA Transcript DNA->mRNA Transcription Elongation Inhibitor 4-(5-Ethyl-2-methoxy-phenyl) -thiazol-2-ylamine Inhibitor->PTEFb Inhibition

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.